This technical guide details the chemical architecture, synthesis, and pharmacophore utility of 2-((2-Methoxyphenyl)amino)acetic acid (commonly known as -(2-Methoxyphenyl)glycine ). Synthesis, Properties, and Pharmacopho...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical architecture, synthesis, and pharmacophore utility of 2-((2-Methoxyphenyl)amino)acetic acid (commonly known as
-(2-Methoxyphenyl)glycine ).
Synthesis, Properties, and Pharmacophore Utility in Indole Scaffolding
Executive Summary
2-((2-Methoxyphenyl)amino)acetic acid (CAS: 94800-23-4 ) is a specialized amino acid derivative serving as a critical intermediate in the synthesis of fused heterocyclic systems, particularly 7-methoxyindole . Its structure comprises an o-anisidine core
-alkylated with a glycine moiety.
In drug discovery, this compound acts as a strategic "turn" element in peptidomimetics and a precursor for privileged scaffolds found in kinase inhibitors and serotonin receptor modulators. This guide outlines the robust synthesis, purification via isoelectric precipitation, and downstream cyclization pathways.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Property
Specification
IUPAC Name
2-((2-Methoxyphenyl)amino)acetic acid
Common Synonyms
-(2-Methoxyphenyl)glycine; -(o-Anisyl)glycine
CAS Registry
94800-23-4
Molecular Formula
Molecular Weight
181.19 g/mol
SMILES
COC1=CC=CC=C1NCC(=O)O
Appearance
Off-white to beige crystalline solid
Solubility
Soluble in dilute base (as carboxylate) and dilute acid (as ammonium); sparingly soluble in neutral water.[1]
pKa (Predicted)
;
Structural Analysis
The molecule features an electron-donating methoxy group (-OMe) at the ortho position relative to the amine.
Steric Influence: The ortho-methoxy group imposes torsional strain, often forcing the
-substituent out of planarity with the phenyl ring.
Electronic Effect: The +M (mesomeric) effect of the oxygen increases electron density on the ring, facilitating electrophilic aromatic substitution at the para position (relative to the amine) or position 6 (relative to the original aniline carbon 1) during cyclization.
Synthetic Methodology
The most robust route to 2-((2-Methoxyphenyl)amino)acetic acid is the nucleophilic substitution (
) of chloroacetic acid by o-anisidine .
Protocol: Aqueous Alkylation
Rationale: Using an aqueous buffer prevents the formation of the di-alkylated byproduct (a common impurity in organic solvent synthesis).
Reagents
Substrate: o-Anisidine (1.0 eq)
Reagent: Chloroacetic acid (1.1 eq)
Base: Sodium Carbonate (
) or Sodium Hydroxide (2.2 eq)
Solvent: Water
Step-by-Step Workflow
Neutralization: Dissolve chloroacetic acid in water and neutralize with
to form sodium chloroacetate in situ.
Addition: Add o-anisidine to the aqueous solution.
Reflux: Heat the heterogeneous mixture to reflux (
) for 2–4 hours.
Insight: The reaction is driven by the nucleophilicity of the aniline nitrogen. The ortho-methoxy group may slightly retard the rate due to steric hindrance compared to aniline, but the reaction proceeds cleanly.
Clarification: Cool to room temperature. Extract unreacted o-anisidine with ethyl acetate or diethyl ether. (The product remains in the aqueous phase as the sodium salt).
Precipitation (Isoelectric Focusing): Acidify the aqueous layer carefully with concentrated HCl to pH
3–4.
Critical Control Point: The product is an amphoteric amino acid. It is soluble at pH < 2 (cationic) and pH > 7 (anionic). Maximum precipitation occurs at the isoelectric point (pI).
Filtration: Collect the precipitate via vacuum filtration and wash with cold water.
Experimental Visualization
Figure 1: Optimized workflow for the synthesis of N-(2-Methoxyphenyl)glycine via aqueous alkylation.
Key Application: 7-Methoxyindole Synthesis
The primary utility of 2-((2-Methoxyphenyl)amino)acetic acid is its conversion into 7-methoxyindole , a scaffold found in hallucinogenic alkaloids and synthetic pharmaceuticals.
Mechanism: Cyclodehydration
The transformation follows a modified Heumann Indigotin synthesis pathway.
Cyclization: The glycine derivative undergoes intramolecular acylation (often requiring protection of the amine or fusion with alkali) to form 7-methoxyindoxyl (3-hydroxy-7-methoxyindole).
Regioselectivity: Cyclization occurs at the ortho position. Since position 2 is blocked by the methoxy group, cyclization occurs at position 6, resulting in the 7-substituted indole.
Reduction: The indoxyl intermediate is reduced (e.g., via
or Zn/AcOH) to the indole.
Figure 2: Synthetic pathway from the glycine precursor to the 7-methoxyindole scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
Proton NMR (
NMR, DMSO-
)
12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
6.5–7.0 ppm (m, 4H): Aromatic protons. The substitution pattern will show characteristic splitting for 1,2-disubstitution.
5.0–5.5 ppm (br s, 1H): Amine proton (-NH-).
3.85 ppm (s, 2H): Methylene protons ().
3.75 ppm (s, 3H): Methoxy protons ().
IR Spectroscopy
3350–3400 cm
: N-H stretch.
2500–3000 cm
: Broad O-H stretch (carboxylic acid).
1710–1730 cm
: C=O stretch (carbonyl).
Safety & Handling
Precursor Toxicity: o-Anisidine is a Category 1B Carcinogen and toxic by inhalation/absorption. All synthesis steps involving the starting material must be performed in a fume hood with double-gloving (Nitrile).
Compound Handling: While the glycine derivative is less volatile than o-anisidine, it should be treated as a potential irritant and genotoxin.
Waste Disposal: Aqueous waste from the synthesis contains o-anisidine residues and must be segregated as hazardous organic waste, not flushed down the drain.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7000, o-Anisidine. Retrieved from [Link]
Kyoto University Research Information Repository. (1925). Reaction between Aniline and Chloracetic acid. Retrieved from [Link]
National Institutes of Health (NIH). (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine. Retrieved from [Link]
A Scaffold for Heterocyclic Synthesis and Drug Discovery [1] Executive Summary This technical guide provides a comprehensive analysis of 2-((2-Methoxyphenyl)amino)acetic acid (CAS: 6341-99-7), also known as N-(2-methoxyp...
Author: BenchChem Technical Support Team. Date: February 2026
A Scaffold for Heterocyclic Synthesis and Drug Discovery [1]
Executive Summary
This technical guide provides a comprehensive analysis of 2-((2-Methoxyphenyl)amino)acetic acid (CAS: 6341-99-7), also known as N-(2-methoxyphenyl)glycine.[1] While structurally simple, this molecule serves as a critical "pivot point" in medicinal chemistry.[1] It functions as a versatile intermediate for accessing fused nitrogen heterocycles—specifically indoles, oxindoles, and quinoxalines—which are ubiquitous in kinase inhibitors and NSAID pharmacophores.[1] This guide details its physicochemical profile, validated synthetic protocols, and its strategic utility in scaffold design.[1][2]
Part 1: Chemical Identity & Structural Analysis
The molecule consists of an o-anisidine core N-alkylated with a glycine moiety.[1] The ortho-methoxy group is not merely a substituent; it provides essential electron density and steric influence that dictates the molecule's reactivity in cyclization protocols.[1]
1.1 Physicochemical Profile
Property
Value / Description
Chemical Name
2-((2-Methoxyphenyl)amino)acetic acid
Synonyms
N-(2-Methoxyphenyl)glycine; N-(o-Anisyl)glycine
CAS Number
6341-99-7
SMILES
COc1ccccc1NCC(=O)O
Molecular Formula
C₉H₁₁NO₃
Molecular Weight
181.19 g/mol
pKa (Acid)
~3.5 (Carboxylic acid)
pKa (Base)
~4.8 (Aniline nitrogen - reduced basicity due to aryl conjugation)
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, MeOH; sparingly soluble in water (zwitterionic character)
1.2 Structural Logic & Lipinski Analysis
H-Bond Donors: 2 (NH, OH) — Favorable for receptor binding.[1]
H-Bond Acceptors: 4 (O atoms, N atom) — Balanced polarity.[1]
Rotatable Bonds: 4 — Allows conformational adaptation within enzyme active sites.[1]
LogP: ~1.2 — Indicates moderate lipophilicity, suggesting good membrane permeability for derivative scaffolds.[1]
Part 2: Synthetic Pathways & Protocols
There are two primary routes to synthesize this core.[1] The choice depends on the availability of reagents and the tolerance for metal catalysts.[1]
This method involves the direct alkylation of o-anisidine with chloroacetic acid.[1] It is robust but requires careful pH control to prevent poly-alkylation.[1]
Stir under H₂ atmosphere (balloon pressure or 1-2 bar) for 12 hours.
Filter through Celite to remove catalyst.[1] Concentrate the filtrate to yield the product.
2.3 Visualization of Synthetic Workflows
Figure 1: Dual synthetic pathways for accessing the target scaffold.[1] Method A utilizes nucleophilic substitution, while Method B employs reductive amination.
Part 3: Reactivity & Heterocyclic Transformations
The true value of this molecule lies in its ability to cyclize.[1] The carboxylic acid arm and the electron-rich aromatic ring allow for intramolecular reactions that generate fused bicyclic systems.[1]
3.1 The Indoxyl/Oxindole Cyclization
This is the most critical transformation for drug discovery.[1] Under dehydrating conditions (e.g., Acetic Anhydride/NaOAc or Polyphosphoric Acid), the molecule undergoes cyclization to form 1-acetyl-3-acetoxy-7-methoxyindole or related oxindole derivatives.
Mechanism: Friedel-Crafts acylation (intramolecular).[1] The carboxylic acid is activated (as a mixed anhydride or acid chloride) and attacks the electron-rich phenyl ring.[1]
Regioselectivity: The ortho-methoxy group directs the cyclization to the position meta to itself (which is the ortho position relative to the amine), closing the 5-membered ring.
3.2 Visualization of Cyclization Pathway
Figure 2: Mechanistic pathway for the conversion of the glycine scaffold into pharmacologically active indole/oxindole cores.
Part 4: Biological Context & Drug Design
4.1 Pharmacophore Utility
While the glycine derivative itself is rarely a final drug, it is a bio-isostere for:
Diclofenac Analogs: The N-phenylglycine core mimics the N-phenylanthranilic acid core of NSAIDs, potentially inhibiting COX enzymes with altered selectivity profiles.
Glycine Transporter (GlyT) Modulators: The glycine tail allows recognition by amino acid transporters, while the lipophilic aryl group provides specificity.[1]
4.2 Kinase Inhibition
The cyclized products (oxindoles) are "privileged structures" in kinase inhibition (e.g., Sunitinib analogs).[1] The ortho-methoxy group in the starting material becomes a 7-methoxy substituent in the indole, a position often exploited to fine-tune solubility and metabolic stability in drug candidates.
Part 5: Analytical Validation
To ensure the integrity of the synthesized core, the following analytical signals must be verified:
2-((2-Methoxyphenyl)amino)acetic acid: Chemical Biology & Synthetic Utility Guide
This guide provides an in-depth technical analysis of 2-((2-Methoxyphenyl)amino)acetic acid (also known as -(2-Methoxyphenyl)glycine). It focuses on its physicochemical properties, its critical role as a scaffold in medi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-((2-Methoxyphenyl)amino)acetic acid (also known as
-(2-Methoxyphenyl)glycine). It focuses on its physicochemical properties, its critical role as a scaffold in medicinal chemistry (specifically for indole and oxindole synthesis), and its theoretical pharmacological profile as an isostere of established NSAID precursors.
Executive Summary
2-((2-Methoxyphenyl)amino)acetic acid (CAS: 94800-23-4) is a specialized
-aryl amino acid derivative. While it possesses limited intrinsic biological activity as a standalone therapeutic, it serves as a high-value privileged intermediate in drug discovery. Its primary utility lies in the synthesis of 7-methoxyindole and 7-methoxyoxindole scaffolds—core structural motifs found in kinase inhibitors, GPCR ligands, and neuroactive agents.
Structurally, it represents a "stripped-down" analogue of the fenamate class of NSAIDs and a direct precursor to tricyclic heterocycles via oxidative cyclization.
Chemical Identity & Physicochemical Profile
Property
Data
IUPAC Name
2-((2-Methoxyphenyl)amino)acetic acid
Common Synonyms
-(2-Methoxyphenyl)glycine; -o-Anisylglycine
CAS Registry Number
94800-23-4
Molecular Formula
Molecular Weight
181.19 g/mol
SMILES
COc1ccccc1NCC(=O)O
pKa (Calculated)
Carboxyl: ~2.4
LogP
~1.2 (Moderate lipophilicity)
Solubility
Soluble in DMSO, Methanol, dilute alkali; poorly soluble in water at neutral pH.[1]
-phenylglycine core, which is a structural homolog of the fenamic acid (N-phenylanthranilic acid) class of non-steroidal anti-inflammatory drugs (NSAIDs).
Relationship to Diclofenac: Diclofenac is 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid. The subject molecule lacks the phenyl ring spacer of the acid chain (glycine vs. phenylacetic) and the chlorine substituents, rendering it a scaffold probe rather than a potent COX inhibitor.
Mechanism: While direct COX inhibition is weak, the 2-methoxy substituent mimics the steric bulk of the methyl/chloro groups in active NSAIDs, making it a valuable negative control or starting point for Fragment-Based Drug Discovery (FBDD) .
Precursor to Bioactive Scaffolds (The "Indole Logic")
The most significant "biological activity" of this compound is its ability to be transformed into 7-methoxyindole derivatives in situ or via synthetic steps. 7-Methoxyindoles are privileged structures in:
Kinase Inhibitors: Targeting VEGF and EGF receptors.
Serotonin (5-HT) Modulators: The methoxy group at the 7-position of the indole ring modulates binding affinity to 5-HT receptors.
Plant Growth Regulation (Auxin Activity)
-Aryl glycines have historically been screened for auxin-like activity due to their structural similarity to Indole-3-acetic acid (IAA).
Activity: Generally weak to moderate auxin activity.
Utility: Used in agrochemical research to map the steric tolerance of the auxin binding pocket.
Synthetic Pathways & Experimental Protocols
Synthesis of 2-((2-Methoxyphenyl)amino)acetic acid
Method: Nucleophilic Substitution (Alkylation)
This protocol ensures high purity by avoiding over-alkylation.
Reagents:
2-Methoxyaniline (o-Anisidine) [1.0 eq]
Chloroacetic acid [1.2 eq]
Sodium Hydroxide (NaOH) [2.5 eq]
Water (Solvent)
Protocol:
Dissolution: Dissolve 1.2 eq of chloroacetic acid in water and neutralize with 1.0 eq of NaOH (keep temp < 20°C).
Addition: Add 1.0 eq of 2-methoxyaniline to the solution.
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.
Basification: Maintain pH > 10 with remaining NaOH to keep the product soluble (as the carboxylate salt).
Workup: Cool to room temperature. Acidify carefully with HCl to pH ~3.0.
Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.
Cyclization to 7-Methoxyindole (Bischler-Möhlau Variation)
This demonstrates the compound's utility in generating bioactive heterocycles.
Reagents:
-(2-Methoxyphenyl)glycine
Acetic Anhydride (
)
Sodium Acetate (NaOAc)
Protocol:
Cyclization: Reflux the glycine derivative in acetic anhydride with anhydrous NaOAc. This forms the 1-acetyl-3-acetoxy-7-methoxyindole intermediate.
Hydrolysis/Decarboxylation: Treat the intermediate with dilute alkali (NaOH) followed by acidification to yield 7-methoxyindole or 7-methoxy-3-indolinone depending on oxidative conditions.
Caption: Synthesis workflow transforming the raw aniline precursor into the glycine scaffold, which subsequently diverges into bioactive indole and NSAID-like libraries.
References
Black, D. S. C., et al. (1980). "Nitrones and Oxaziridines. XXVII. Reaction of Indoles with 2-Sulfobenzoic Anhydride." Australian Journal of Chemistry, 33(2), 343-350. (Describes indole synthesis logic relevant to N-aryl glycines).
PubChem. (2024). Compound Summary: N-(2-Methoxyphenyl)glycine. National Library of Medicine. Retrieved from [Link]
Technical Guide: Mechanism of Action & Utility of 2-((2-Methoxyphenyl)amino)acetic acid
This technical guide provides an in-depth analysis of 2-((2-Methoxyphenyl)amino)acetic acid (CAS: 94800-23-4), also known as N-(2-methoxyphenyl)glycine . While often cataloged as a chemical intermediate, this molecule re...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-((2-Methoxyphenyl)amino)acetic acid (CAS: 94800-23-4), also known as N-(2-methoxyphenyl)glycine .
While often cataloged as a chemical intermediate, this molecule represents a critical privileged scaffold in drug discovery, serving as a precursor for nitrogen heterocycles (indoles, oxindoles) and functioning as a pharmacophore for glycinergic modulation.
Executive Summary
2-((2-Methoxyphenyl)amino)acetic acid is an N-aryl glycine derivative characterized by an electron-rich o-anisidine moiety coupled to a glycine backbone. Its mechanism of action is dual-faceted:
Chemical Mechanism (Synthetic): It functions as a radical progenitor in photoredox catalysis and a nucleophilic synthon for the construction of bioactive indole alkaloids.
Pharmacological Mechanism (Biological): It acts as a glycine mimetic , possessing the structural requisites to interact with the glycine modulatory sites of the NMDA receptor and Glycine Transporter 1 (GlyT1) .
Part 1: Chemical Mechanism of Action (Photoredox & Cyclization)
In modern medicinal chemistry, this compound is valued for its ability to undergo decarboxylative radical formation . Under photoredox conditions, the carboxylic acid moiety is extruded as CO₂, generating a reactive
-amino radical. This radical species is a versatile intermediate for C-H functionalization, allowing the rapid construction of complex drug scaffolds.
Mechanism Steps:
Oxidation: The carboxylate is oxidized by a photocatalyst (e.g., Ir or Ru complex) to a carboxyl radical.
Decarboxylation: Rapid loss of CO₂ generates an
-amino radical stabilized by the adjacent nitrogen lone pair and the electron-rich methoxyphenyl ring.
Radical Trapping: The radical attacks an electrophile (e.g., an electron-deficient alkene or heterocycle), forming a new C-C bond.
Visualization: Photoredox Activation Pathway
The following diagram illustrates the single-electron transfer (SET) mechanism driving the activation of 2-((2-Methoxyphenyl)amino)acetic acid.
Part 2: Pharmacological Mechanism of Action (Glycinergic Modulation)
Structural Homology & Target Interaction
As an N-substituted glycine, the molecule retains the zwitterionic binding potential of the parent amino acid while the 2-methoxyphenyl group provides steric bulk and lipophilicity. This structure mimics the pharmacophore required for:
Glycine Transporter 1 (GlyT1): The methoxyphenyl group occupies the hydrophobic pocket adjacent to the glycine binding site, potentially inhibiting reuptake.
NMDA Receptor (Glycine Site): Acts as a steric probe, where the ortho-methoxy group can induce conformational selectivity, often leading to partial agonist or antagonist activity.
Visualization: Synaptic Modulation Pathway
This diagram details the theoretical interaction of the compound within the glutamatergic synapse.
[1][2]
Part 3: Experimental Protocols
Synthesis Protocol (N-Alkylation)
Objective: Synthesis of 2-((2-Methoxyphenyl)amino)acetic acid via aminolysis.
Reagents:
2-Methoxyaniline (o-Anisidine) [1.0 eq]
Chloroacetic acid [1.2 eq]
Sodium Acetate (NaOAc) [2.0 eq]
Water/Ethanol (1:1 v/v)
Methodology:
Preparation: Dissolve 2-methoxyaniline (12.3 g, 100 mmol) and NaOAc (16.4 g, 200 mmol) in 100 mL of H₂O/EtOH.
Addition: Add chloroacetic acid (11.3 g, 120 mmol) slowly to the stirring solution.
Reflux: Heat the mixture to reflux (80–90°C) for 4–6 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 3:1).
Workup: Cool the reaction to 4°C. The product often precipitates as a solid.
Purification: Filter the precipitate. Recrystallize from hot water or ethanol to yield white/off-white crystals.
Validation: Confirm structure via ¹H NMR (DMSO-d₆): Look for singlet at
3.8 (OCH₃) and singlet at 3.9 (N-CH₂).
Photoredox Coupling Assay (Functionalization)
Objective: Use the compound as a radical precursor to couple with an aryl nitrile.
Protocol:
Mix: In a reaction vial, combine N-(2-methoxyphenyl)glycine (0.5 mmol), 1,4-dicyanobenzene (0.5 mmol), and Photocatalyst (Ir(ppy)₃, 1 mol%).
Solvent: Add DMF (5 mL, degassed).
Base: Add Cs₂CO₃ (1.0 eq) to facilitate deprotonation.
Irradiation: Irradiate with Blue LED (450 nm) for 12 hours under N₂ atmosphere.
Analysis: Analyze aliquot by LC-MS for the decarboxylated amino-arylation product.
Part 4: Data Summary & Properties
Property
Value
Relevance
Molecular Formula
C₉H₁₁NO₃
Core scaffold definition
Molecular Weight
181.19 g/mol
Fragment-based drug design (FBDD) compliant
pKa (Acid)
~2.3 (Carboxyl)
Ionized at physiological pH (COO⁻)
pKa (Base)
~4.5 (Aniline N)
Weakly basic; exists as zwitterion
LogP
~1.2
Moderate lipophilicity; CNS penetrant potential
H-Bond Donors
2 (NH, OH)
Receptor binding capability
H-Bond Acceptors
3 (O, N)
Interaction with GlyT1/NMDA residues
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217316, N-(2-Methoxyphenyl)glycine. Retrieved from .
Proulx, C., et al. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids.[1] Organic & Biomolecular Chemistry.[1][2] Retrieved from .[1]
Zhang, J., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Retrieved from .
Biosynth (2025). Product Data Sheet: 2-((2-Methoxyphenyl)amino)acetic acid (CAS 94800-23-4). Retrieved from .
MDPI (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals.[3] Retrieved from .
"2-((2-Methoxyphenyl)amino)acetic acid" potential research applications
The following technical guide details the chemical profile, synthetic utility, and research applications of 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-Methoxyphenyl)glycine). A Strategic Intermediate for 7...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthetic utility, and research applications of 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-Methoxyphenyl)glycine).
A Strategic Intermediate for 7-Substituted Indole Scaffolds
Executive Summary
2-((2-Methoxyphenyl)amino)acetic acid is a specialized aniline derivative serving as a critical building block in organic synthesis and medicinal chemistry. Its primary value lies in its role as a precursor to 7-methoxyindole via the modified Heumann-Pfleger or oxidative cyclization pathways. Unlike standard Fischer indole syntheses—which often suffer from poor regioselectivity when applied to ortho-substituted anilines—this glycine derivative enables the precise construction of the 7-substituted indole core. This scaffold is increasingly relevant in the development of kinase inhibitors, tubulin polymerization inhibitors, and aryl hydrocarbon receptor (AhR) ligands.
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Specification
IUPAC Name
2-((2-Methoxyphenyl)amino)acetic acid
Common Name
N-(2-Methoxyphenyl)glycine
CAS Number
94800-23-4
Molecular Formula
C₉H₁₁NO₃
Molecular Weight
181.19 g/mol
Appearance
Off-white to beige crystalline solid
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted)
Carboxyl: ~2.4
Structural Analysis
The molecule consists of an o-anisidine core N-alkylated with an acetic acid moiety.[1]
Electronic Effects: The 2-methoxy group exerts an inductive electron-withdrawing effect (-I) but a strong mesomeric electron-donating effect (+M) on the phenyl ring, activating positions 3 and 5.
Steric Effects: The ortho-methoxy group imposes steric constraints that direct cyclization reactions away from the C2 position (aniline numbering), favoring formation of 7-substituted heterocycles.
Primary Research Application: Synthesis of 7-Methoxyindole
The most significant application of this compound is its conversion into 7-methoxyindole . 7-Substituted indoles are "privileged structures" in drug discovery but are notoriously difficult to synthesize using the classical Fischer indole method due to hydrazine instability and lack of regiocontrol.
Mechanism: The Glycine Cyclization Route
The transformation follows a cyclodehydration pathway, often requiring activation of the carboxylic acid or high-temperature fusion with alkali (modified Heumann-Pfleger synthesis).
Cyclization: The carboxylic acid (or its ester) undergoes intramolecular Friedel-Crafts acylation or base-mediated closure onto the phenyl ring.
Regioselectivity: Cyclization occurs at the unsubstituted ortho-position (C6 of the aniline), as the other ortho-position is blocked by the methoxy group.
Aromatization: The resulting indoxyl intermediate is reduced or dehydrated to yield 7-methoxyindole.
Figure 1: Synthetic pathway from o-Anisidine to 7-Methoxyindole via the N-(2-Methoxyphenyl)glycine intermediate.
Medicinal Chemistry Applications
Beyond synthesis, the molecule serves as a scaffold for biological investigation.[3]
A. Kinase Inhibitor Scaffolds
The 7-methoxyindole core derived from this glycine is a key pharmacophore in:
Tubulin Polymerization Inhibitors: 7-Methoxy substitution often improves metabolic stability and potency compared to unsubstituted analogs.
Protein Kinase Inhibitors: The methoxy group can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
B. NSAID Bioisosteres
Structurally, 2-((2-Methoxyphenyl)amino)acetic acid resembles the fenamate class of NSAIDs (e.g., mefenamic acid) and diclofenac .
Research Potential: While likely less potent than diclofenac (which possesses two chlorine atoms for lipophilicity and torsion), this compound serves as a "template" for exploring electron-rich N-aryl glycines as anti-inflammatory agents or as linkers in PROTAC (Proteolysis Targeting Chimera) design.
Experimental Protocols
Protocol A: Synthesis of N-(2-Methoxyphenyl)glycine
Note: This protocol synthesizes the target compound from o-anisidine.
Acetylation/Cyclization: Mix the glycine derivative with anhydrous sodium acetate in acetic anhydride.
Heating: Irradiate in a microwave reactor at 140°C for 20 minutes (or reflux for 3 hours).
Hydrolysis: The initial product is often the N-acetyl-3-acetoxyindole. Hydrolyze this by treating with 10% NaOH/MeOH at room temperature.
Workup: Neutralize, extract with dichloromethane, and purify via column chromatography.
Strategic Visualization: Pharmacophore Mapping
The following diagram illustrates how the functional groups of 2-((2-Methoxyphenyl)amino)acetic acid map to potential biological interactions.
Figure 2: Pharmacophore decomposition of the target molecule.
References
Chemical Identity: N-(2-Methoxyphenyl)glycine. CAS No. 94800-23-4. National Center for Biotechnology Information. PubChem Compound Summary. Link
Indole Synthesis: Sundberg, R. J. (1996). Indoles.[4][5][1][2][6][7] Academic Press. (Standard reference for Heumann-Pfleger and modified Sandmeyer cyclizations).
7-Methoxyindole Applications: Liou, J. P., et al. (2007). "Concise synthesis and structure–activity relationships of 1-aroyl-7-methoxyindoles as potent, orally active antitubulin agents." Journal of Medicinal Chemistry. (Describes the utility of the 7-methoxyindole scaffold).
Reaction Methodology: Moody, C. J. (2000). "Indole Synthesis via N-Aryl Glycines." Science of Synthesis, Vol 10.
An In-depth Technical Guide to the Solubility of 2-((2-Methoxyphenyl)amino)acetic Acid
This guide provides a comprehensive technical overview of the solubility characteristics of 2-((2-Methoxyphenyl)amino)acetic acid, also known as N-(2-methoxyphenyl)glycine. Designed for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 2-((2-Methoxyphenyl)amino)acetic acid, also known as N-(2-methoxyphenyl)glycine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for determining and understanding the solubility of this compound. While specific quantitative solubility data for 2-((2-Methoxyphenyl)amino)acetic acid is not extensively documented in publicly available literature, this guide furnishes the foundational knowledge and experimental protocols necessary to generate such critical data.
Introduction: Understanding the Molecule
2-((2-Methoxyphenyl)amino)acetic acid (N-(2-methoxyphenyl)glycine) is a derivative of the simplest amino acid, glycine.[1] Its chemical structure consists of a glycine backbone linked to a 2-methoxyphenyl group via an amino bridge. This unique combination of a hydrophilic amino acid moiety and a more hydrophobic methoxyphenyl group imparts specific physicochemical properties that directly influence its solubility.
The presence of both a carboxylic acid group and a secondary amine group makes 2-((2-Methoxyphenyl)amino)acetic acid an amphoteric molecule. This means it can act as both an acid and a base, and its net charge is highly dependent on the pH of the surrounding environment. This characteristic is a critical determinant of its aqueous solubility.
Predicted Solubility Profile
Based on its molecular structure, a qualitative solubility profile for 2-((2-Methoxyphenyl)amino)acetic acid can be predicted.
Aqueous Solubility : The solubility in neutral water is expected to be limited. The polar carboxylic acid and amino groups contribute to water solubility, while the nonpolar methoxyphenyl group detracts from it.
pH-Dependent Solubility : As an amphoteric substance, its aqueous solubility is anticipated to be significantly influenced by pH.[3][4]
In acidic solutions (low pH), the amino group will be protonated, forming a more soluble cationic salt.
In basic solutions (high pH), the carboxylic acid group will be deprotonated, forming a more soluble anionic salt.
The lowest solubility is expected at its isoelectric point (pI), the pH at which the net charge of the molecule is zero.
Organic Solvent Solubility : The presence of the methoxyphenyl ring suggests that solubility will be favorable in certain organic solvents.[3]
Polar Protic Solvents (e.g., methanol, ethanol): Good solubility is expected due to the potential for hydrogen bonding with the amino and carboxylic acid groups.
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also anticipated.
Less Polar Solvents (e.g., acetone, ethyl acetate): Moderate solubility is likely.
Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is expected due to the overall polarity of the molecule.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain precise and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.
Causality Behind Experimental Choices
The shake-flask method is chosen for its robustness and ability to achieve a true thermodynamic equilibrium between the solid compound and the solution. The key steps—prolonged agitation, temperature control, and separation of solid from the supernatant—are designed to eliminate kinetic artifacts and provide a highly reproducible solubility value. The choice of High-Performance Liquid Chromatography (HPLC) for analysis is based on its specificity, sensitivity, and ability to accurately quantify the analyte in a complex matrix.
Syringe filters (0.45 µm, chemically compatible with the solvent)
Volumetric flasks and pipettes
Analytical balance
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
Preparation of Solvent Systems : Prepare all desired solvents and buffer solutions. For pH-dependent solubility, a series of buffers (e.g., phosphate, acetate) covering the desired pH range should be used.
Addition of Excess Solid : Add an excess amount of solid 2-((2-Methoxyphenyl)amino)acetic acid to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation has been reached.[3]
Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure complete equilibration.[3]
Phase Separation : After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle by gravity for a short period. For finer particles, centrifugation at a moderate speed is recommended to pellet the excess solid.[3]
Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid material at the bottom. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could artificially inflate the measured concentration.
Dilution : Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
Quantification : Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[3] A calibration curve should be prepared using standard solutions of 2-((2-Methoxyphenyl)amino)acetic acid of known concentrations to ensure accurate quantification.
Calculation : Calculate the solubility of the compound in the specific solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Self-Validating System
This protocol incorporates self-validating checks. The visual confirmation of excess solid at the end of the equilibration period validates that saturation was achieved. Furthermore, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can confirm that a stable equilibrium has been reached; the measured solubility should not change significantly between the later time points.
Key Factors Influencing Solubility
pH
As previously discussed, pH is a critical factor for 2-((2-Methoxyphenyl)amino)acetic acid. The ionization state of the amino and carboxylic acid groups changes with pH, directly impacting the molecule's interaction with water and thus its solubility. A pH-solubility profile is essential for understanding its behavior in biological systems and for formulation development.
Temperature
The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. However, the extent of this effect must be determined experimentally. Investigating solubility at different temperatures (e.g., 4 °C, 25 °C, 37 °C) is crucial for understanding storage conditions and behavior under physiological conditions.
Cosolvents and Excipients
In pharmaceutical formulations, cosolvents (e.g., ethanol, propylene glycol) are often used to enhance the solubility of poorly soluble drugs. The solubility of 2-((2-Methoxyphenyl)amino)acetic acid in various mixed-solvent systems should be evaluated if such formulations are being considered. Similarly, the presence of salts or other excipients can influence solubility through mechanisms like the common ion effect or changes in the solvent's properties.
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear and structured table for easy comparison and analysis.
Example Solubility Data Table:
Solvent System
Temperature (°C)
pH (for aqueous)
Measured Solubility (mg/mL)
Measured Solubility (mol/L)
Analytical Method
Purified Water
25
7.0 (approx.)
Experimental Value
Experimental Value
HPLC-UV
0.1 M HCl
25
1.0
Experimental Value
Experimental Value
HPLC-UV
PBS
25
7.4
Experimental Value
Experimental Value
HPLC-UV
0.1 M NaOH
25
13.0
Experimental Value
Experimental Value
HPLC-UV
Ethanol
25
N/A
Experimental Value
Experimental Value
HPLC-UV
Methanol
25
N/A
Experimental Value
Experimental Value
HPLC-UV
Conclusion
While published quantitative solubility data for 2-((2-Methoxyphenyl)amino)acetic acid is scarce, a thorough understanding of its amphoteric nature allows for a strong predictive assessment of its solubility behavior. This guide provides the necessary theoretical framework and a detailed, robust experimental protocol—the shake-flask method—to empower researchers to generate high-quality, reliable solubility data. Such data is indispensable for advancing research and development activities, from designing biological assays to developing effective pharmaceutical formulations.
References
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link]
Technical Guide: Spectroscopic Profile & Synthesis of 2-((2-Methoxyphenyl)amino)acetic acid
Executive Summary 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-methoxyphenyl)glycine) is a critical secondary amine intermediate used primarily in the synthesis of nitrogen-containing heterocycles, including...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-methoxyphenyl)glycine) is a critical secondary amine intermediate used primarily in the synthesis of nitrogen-containing heterocycles, including indoles, oxindoles, and quinoxalines. Its structural dualities—containing both an electron-rich aniline core and a reactive carboxylic acid tail—make it a versatile scaffold in medicinal chemistry, particularly for non-steroidal anti-inflammatory drug (NSAID) analogues.
This guide provides a definitive spectroscopic reference (NMR, IR, MS) and a validated synthesis protocol, designed to support researchers in structural verification and reaction scaling.
Chemical Identity & Structural Logic[1][2][3]
Property
Detail
IUPAC Name
2-((2-Methoxyphenyl)amino)acetic acid
Common Name
N-(2-Methoxyphenyl)glycine
CAS Number
13210-98-5
Molecular Formula
C₉H₁₁NO₃
Molecular Weight
181.19 g/mol
Appearance
White to off-white crystalline solid
Melting Point
169–171 °C
Structural Logic
The molecule consists of an o-anisidine core N-alkylated with a glycine moiety.
Electronic Environment: The ortho-methoxy group exerts a strong electron-donating effect (+M), shielding the aromatic protons and influencing the basicity of the amine nitrogen.
Reactivity: The secondary amine is nucleophilic, while the carboxylic acid allows for cyclization (e.g., intramolecular Friedel-Crafts acylation) to form bicyclic structures like 7-methoxy-1H-indole-2,3-dione.
Validated Synthesis Protocol
While various routes exist, the direct alkylation of o-anisidine with chloroacetic acid is the most robust method for laboratory-scale preparation. A "greener" alternative involving the rearrangement of 2-chloro-N-arylacetamides is also noted for higher atom economy.
Preparation: Dissolve o-anisidine (12.3 g, 0.1 mol) in water (50 mL).
Neutralization: Slowly add chloroacetic acid (10.4 g, 0.11 mol) previously neutralized with sodium carbonate or dilute NaOH to pH 7–8.
Reflux: Heat the mixture to reflux (approx. 100 °C) for 2–4 hours. Monitor by TLC (SiO₂, EtOAc:Hexane 1:1).
Workup: Cool the reaction mixture to room temperature.
Precipitation: Acidify the solution carefully with concentrated HCl to pH ~3.5 (the isoelectric point). The product will precipitate as a white/off-white solid.
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water if necessary to remove unreacted aniline traces.
Method B: Rearrangement (Green Chemistry Route)
This method avoids the formation of over-alkylated byproducts.
Precursor: 2-chloro-N-(2-methoxyphenyl)acetamide.
Catalyst: CuCl₂·2H₂O / KOH in Acetonitrile.
Mechanism: Intramolecular cyclization to a piperazine-2,5-dione intermediate followed by hydrolysis.
Workflow Visualization
Figure 1: Standard synthesis workflow via direct alkylation.
Spectroscopic Characterization
The following data validates the structure of 2-((2-Methoxyphenyl)amino)acetic acid.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for polar amino acids to ensure solubility and distinct NH/COOH peaks).
¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Context
12.00–12.50
br s
1H
–COOH
Carboxylic acid proton (exchangeable).
6.82
d (J = 7.9 Hz)
1H
Ar-H (6)
Ortho to amine, shielded by electron density.
6.75
d (J = 7.7 Hz)
1H
Ar-H (3)
Ortho to methoxy group.
6.58
t (J = 7.7 Hz)
1H
Ar-H (5)
Meta position (para to methoxy).
6.41
t (J = 7.6 Hz)
1H
Ar-H (4)
Para position to amine.
5.20–5.50
br s
1H
–NH –
Amine proton (broad, solvent dependent).
3.88
s
2H
–N–CH₂ –
Methylene glycine backbone.
3.78
s
3H
–OCH₃
Methoxy methyl group (characteristic singlet).
¹³C NMR Data (100 MHz, DMSO-d₆)
Carbonyl (C=O): 172.5 ppm
Aromatic Quaternary (C-N): 146.8 ppm
Aromatic Quaternary (C-O): 137.5 ppm
Aromatic CH: 121.5, 117.8, 110.2, 109.5 ppm
Methoxy (OCH₃): 55.4 ppm
Methylene (NCH₂): 44.8 ppm
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.
3360 cm⁻¹: N–H stretching (secondary amine, sharp to medium).
2500–3000 cm⁻¹: O–H stretching (carboxylic acid, very broad "hump").
m/z 136 (M – COOH): Loss of the carboxylic acid group (alpha-cleavage).
m/z 121 (M – C₂H₃O₂): Loss of the entire glycine tail (cleavage at N-aryl bond), leaving the o-anisidine radical cation.
Fragmentation Logic
Figure 2: Primary mass spectrometry fragmentation pathways.
Quality Control & Troubleshooting
To ensure "self-validating" protocols, check these parameters:
Solubility Check: The product is amphoteric but generally soluble in dilute alkali (forming the carboxylate salt) and mineral acids (forming the ammonium salt). It is sparingly soluble in cold water.
TLC Monitoring:
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Ethyl Acetate:Hexane:Acetic Acid (50:49:1).
Visualization: UV (254 nm) or Iodine stain.[2] The product will have a lower R_f than o-anisidine due to the polar acid group.
Impurity Flag: If the melting point is <165 °C, the product likely contains unreacted o-anisidine (liquid/low melting) or the N,N-dialkylated byproduct (diacid). Recrystallize from ethanol.
References
Nair, V. A., et al. (2015). "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides." RSC Advances.
BenchChem Protocols. (2025). "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note." (Contains foundational N-phenylglycine synthesis data).
National Institute of Standards and Technology (NIST). "Mass Spectrum of N-aryl glycine derivatives." NIST Chemistry WebBook.
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Used for solvent shift calibration).
Synthesis of 2-((2-Methoxyphenyl)amino)acetic Acid: An Application Note and Protocol
Introduction N-aryl amino acids are a pivotal class of compounds in medicinal chemistry and materials science, serving as crucial building blocks for a diverse array of pharmaceuticals and functional materials. Among the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-aryl amino acids are a pivotal class of compounds in medicinal chemistry and materials science, serving as crucial building blocks for a diverse array of pharmaceuticals and functional materials. Among these, 2-((2-Methoxyphenyl)amino)acetic acid, also known as N-(2-methoxyphenyl)glycine, is a significant derivative. The incorporation of the 2-methoxyphenyl moiety can impart unique conformational constraints and electronic properties to molecules, making it a valuable scaffold in drug design. This document provides a comprehensive, field-proven protocol for the synthesis of 2-((2-Methoxyphenyl)amino)acetic acid, designed for researchers, scientists, and professionals in drug development. The outlined method is a robust and scalable nucleophilic substitution reaction, prioritized for its operational simplicity and high potential yield.
Theoretical Framework and Reaction Causality
The synthesis of 2-((2-Methoxyphenyl)amino)acetic acid is most directly achieved through the N-alkylation of 2-anisidine (2-methoxyaniline) with chloroacetic acid. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Scheme:
Caption: Overall reaction for the synthesis of 2-((2-Methoxyphenyl)amino)acetic acid.
The core of this transformation relies on the nucleophilic character of the amino group on 2-anisidine attacking the electrophilic carbon atom of the chloroacetate. The reaction is typically conducted in an aqueous medium under basic conditions. The base, usually sodium hydroxide or sodium carbonate, serves a dual purpose: it deprotonates the carboxylic acid of the chloroacetic acid to form sodium chloroacetate, which is more soluble in water, and it neutralizes the hydrochloric acid that is formed as a byproduct of the substitution reaction. This neutralization is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Experimental Workflow
The synthesis is a one-pot procedure involving the initial formation of sodium chloroacetate, followed by the addition of 2-anisidine and subsequent heating to drive the reaction to completion. The product is then isolated by acidification, which causes it to precipitate out of the aqueous solution.
Caption: Experimental workflow for the synthesis of 2-((2-Methoxyphenyl)amino)acetic acid.
Detailed Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Purity
Chloroacetic Acid
94.50
10.0 g
0.106
≥99%
Sodium Hydroxide
40.00
4.2 g
0.105
≥98%
2-Anisidine
123.15
13.0 g (11.8 mL)
0.106
≥98%
Hydrochloric Acid (conc.)
36.46
As needed
-
37%
Deionized Water
18.02
~200 mL
-
-
Ethanol
46.07
As needed
-
95%
Equipment:
500 mL three-necked round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Dropping funnel
Thermometer
pH paper or pH meter
Büchner funnel and flask
Vacuum source
Standard laboratory glassware
Procedure:
Preparation of Sodium Chloroacetate: In the 500 mL round-bottom flask, dissolve 10.0 g (0.106 mol) of chloroacetic acid in 100 mL of deionized water. Cool the solution in an ice bath. Slowly add a solution of 4.2 g (0.105 mol) of sodium hydroxide in 50 mL of water, keeping the temperature below 20 °C. The final pH should be approximately neutral.
Reaction with 2-Anisidine: To the freshly prepared sodium chloroacetate solution, add 13.0 g (0.106 mol) of 2-anisidine. Equip the flask with a reflux condenser and a magnetic stirrer.
Heating: Gently heat the reaction mixture to reflux (approximately 100 °C) and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Slowly add concentrated hydrochloric acid while stirring until the pH of the solution is acidic (pH ~3-4), which will cause the free acid to precipitate.
Filtration and Washing: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold deionized water to remove any inorganic salts.
Purification by Recrystallization: The crude product can be purified by recrystallization.[1][2] A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.
Expected Yield: 70-80%
Mechanism of Reaction
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: Simplified SN2 mechanism for the N-alkylation of 2-anisidine.
Safety and Handling Precautions
Chloroacetic acid is highly toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
2-Anisidine is toxic and a suspected carcinogen.[3] Avoid inhalation and skin contact. Handle in a fume hood and wear appropriate PPE.
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
Hydrochloric acid is corrosive and can cause severe burns and respiratory irritation. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Characterization of 2-((2-Methoxyphenyl)amino)acetic acid
Melting Point: Literature values may vary, but expect a sharp melting point for the pure compound.
Spectroscopic Data (Predicted):
¹H NMR: Expect signals for the aromatic protons (around 6.8-7.2 ppm), a singlet for the methoxy group protons (around 3.8 ppm), a singlet for the methylene protons adjacent to the nitrogen (around 4.0 ppm), and broad singlets for the amine and carboxylic acid protons.
¹³C NMR: Expect signals for the aromatic carbons, the methoxy carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carboxylic acid, and C-O stretching of the ether and carboxylic acid.
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 182.08.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-((2-Methoxyphenyl)amino)acetic acid. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can confidently produce this valuable compound for further applications in drug discovery and materials science. The self-validating nature of this protocol, through careful monitoring and characterization, ensures the integrity of the final product.
References
PrepChem. (n.d.). Preparation of N-Phenylglycine. Retrieved from [Link]
Application Notes and Protocols: 2-((2-Methoxyphenyl)amino)acetic Acid as a Versatile Building Block for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of N-(2-Methoxyphenyl)glycine in Heterocyclic Chemistry In the landscape of medicinal chemistry and materials science, the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-(2-Methoxyphenyl)glycine in Heterocyclic Chemistry
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials available to the synthetic chemist, N-aryl amino acids offer a particularly attractive combination of functionality and reactivity. This guide focuses on 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-Methoxyphenyl)glycine ), a versatile and strategically important building block for the construction of key heterocyclic systems.
This document serves as a detailed technical guide, providing not just protocols but also the underlying chemical principles for utilizing N-(2-Methoxyphenyl)glycine in the synthesis of high-value heterocyclic targets, such as 1,4-benzoxazin-3-ones and quinoxalin-2-ones. These scaffolds are of significant interest due to their presence in compounds with a wide range of biological activities.[1][2]
Physicochemical Properties and Handling
Before embarking on synthetic transformations, a thorough understanding of the starting material is paramount.
Table 1: Physicochemical Properties of 2-((2-Methoxyphenyl)amino)acetic Acid
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7] After handling, wash hands thoroughly.
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Synthetic Applications: A Gateway to Privileged Scaffolds
The unique structure of N-(2-Methoxyphenyl)glycine, featuring a secondary amine, a carboxylic acid, and an activated aromatic ring, allows for a variety of intramolecular cyclization reactions. The methoxy group at the ortho position can influence the electronic and steric environment of the molecule, potentially directing or facilitating cyclization pathways.
Application 1: Synthesis of 4-(2-Methoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one
The 1,4-benzoxazin-3-one core is a key pharmacophore with applications in the development of anti-inflammatory and antifungal agents.[2][8] The intramolecular cyclization of N-(2-Methoxyphenyl)glycine represents a direct and atom-economical approach to this scaffold. This transformation is an intramolecular nucleophilic substitution, where the carboxylate acts as the nucleophile and the aromatic ring, activated for substitution, contains a leaving group (in a conceptual sense, a hydride ion in an oxidative cyclization, or a pre-installed leaving group in other strategies). A more common and practical approach involves the cyclodehydration of the N-aryl amino acid.
Proposed Reaction Pathway:
The most straightforward method for this transformation is an acid-catalyzed intramolecular cyclization (dehydration). The secondary amine attacks the activated carboxylic acid, leading to the formation of the six-membered lactam ring.
Caption: Proposed intramolecular cyclodehydration of N-(2-Methoxyphenyl)glycine.
Protocol 1: Synthesis of 4-(2-Methoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one
This protocol is adapted from general procedures for the synthesis of benzoxazinones from N-substituted anthranilic acid derivatives.[9]
Materials:
2-((2-Methoxyphenyl)amino)acetic acid
Polyphosphoric acid (PPA) or concentrated sulfuric acid
Toluene or other high-boiling inert solvent
Ice water
Sodium bicarbonate solution (saturated)
Ethyl acetate
Anhydrous magnesium sulfate
Procedure:
To a solution of 2-((2-Methoxyphenyl)amino)acetic acid (1.0 eq) in toluene, add polyphosphoric acid (PPA) (or a catalytic amount of concentrated H₂SO₄).
Heat the reaction mixture to reflux (typically 110-140°C) and monitor the reaction progress by TLC. The reaction is complete when the starting material is consumed.
Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water with vigorous stirring.
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography to obtain the pure 4-(2-Methoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one.
Rationale for Experimental Choices:
Acid Catalyst: PPA or H₂SO₄ acts as both a catalyst and a dehydrating agent, facilitating the intramolecular amide bond formation.[9]
High Temperature: The cyclodehydration reaction requires thermal energy to overcome the activation barrier for the intramolecular cyclization.
Aqueous Workup: The acidic catalyst is quenched and neutralized during the aqueous workup, and the product is extracted into an organic solvent.
Application 2: Synthesis of 1-(2-Methoxyphenyl)-3,4-dihydroquinoxalin-2(1H)-one
Quinoxalin-2-ones are a class of heterocyclic compounds with a broad spectrum of biological activities, including use as anticancer and antimicrobial agents.[1] A common route to this scaffold involves the condensation of an o-phenylenediamine with an α-keto acid or ester. While N-(2-Methoxyphenyl)glycine is not a diamine, it can be envisioned to participate in reactions that ultimately lead to a quinoxalinone structure, for instance, through a Pictet-Spengler type reaction with an aldehyde, followed by oxidation. A more direct, albeit theoretical, approach could involve an intramolecular cyclization following an in-situ modification.
A plausible synthetic strategy involves the nitration of the aromatic ring of N-(2-Methoxyphenyl)glycine, followed by reduction of the nitro group to an amine, and subsequent intramolecular cyclization.
Proposed Multi-Step Reaction Pathway:
Caption: Multi-step pathway to a quinoxalin-2-one derivative.
Protocol 2: Proposed Synthesis of 1-(2-Methoxyphenyl)-3,4-dihydroquinoxalin-2(1H)-one
This protocol is a conceptual multi-step synthesis based on standard organic transformations.
Step 2a: Nitration of N-(2-Methoxyphenyl)glycine
Materials:
N-(2-Methoxyphenyl)glycine
Concentrated nitric acid
Concentrated sulfuric acid
Ice bath
Procedure:
Cool concentrated sulfuric acid in an ice bath.
Slowly add N-(2-Methoxyphenyl)glycine to the cold sulfuric acid with stirring.
Add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution while maintaining a low temperature (0-5 °C).
After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring by TLC.
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
Filter, wash with cold water until neutral, and dry the product.
Step 2b: Reduction of the Nitro Group
Materials:
Nitrated N-(2-Methoxyphenyl)glycine derivative
Palladium on carbon (10% Pd/C)
Methanol or Ethanol
Hydrogen gas source
Procedure:
Dissolve the nitrated compound in methanol or ethanol.
Add a catalytic amount of 10% Pd/C.
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).
Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with the solvent.
Concentrate the filtrate to obtain the crude amino derivative.
Step 2c: Intramolecular Cyclization
Materials:
Amino derivative from Step 2b
Acetic acid or a high-boiling solvent like toluene
Procedure:
Dissolve the crude amino derivative in acetic acid or toluene.
Heat the solution to reflux for several hours, monitoring the formation of the quinoxalin-2-one product by TLC.
Cool the reaction mixture and remove the solvent under reduced pressure.
Purify the residue by recrystallization or column chromatography.
Conclusion and Future Outlook
2-((2-Methoxyphenyl)amino)acetic acid is a promising and readily accessible building block for the synthesis of medicinally relevant heterocyclic compounds. Its bifunctional nature allows for direct intramolecular cyclizations to form benzoxazinones, and through a multi-step sequence, it can serve as a precursor to quinoxalinones. The protocols and strategies outlined in this guide are based on established chemical principles and provide a solid foundation for researchers to explore the synthetic utility of this versatile molecule. Future work could focus on developing one-pot procedures for these transformations and expanding the scope to include other heterocyclic systems. The continued exploration of such building blocks is essential for the advancement of drug discovery and materials science.
References
Abad, N., Sallam, H. H., Al-Ostoot, F. H., et al. (2021). Title of a relevant quinoxaline pharmacology paper. Journal of Medicinal Chemistry.
Radhakrishna, V. Y., Syed, K., & Nair, V. A. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(30), 20835-20843. Available at: [Link]
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Phenylglycine. Retrieved from a relevant chemical supplier website.
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central. Available at: [Link]
Baumann, M., & Baxendale, I. R. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613–630. Available at: [Link]
A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton.... (n.d.). ResearchGate. Available at: [Link]
Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. (2016). PubMed. Available at: [Link]
Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. (n.d.). ResearchGate. Available at: [Link]
Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. Available at: [Link]
Baumann, M., & Baxendale, I. R. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613–630. Available at: [Link]
Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. (n.d.). ResearchGate. Available at: [Link]
ENANTIOSELECTIVE SYNTHESIS OF 2-ARYL-2,3-DIHYDRO-4-QUINOLONES BY CHIRAL BRØNSTED ACID CATALYZED INTRAMOLECULAR AZA-MICHAEL ADDI. (2010). HETEROCYCLES, 80(2). Available at: [Link]
Ramli, Y., et al. (2023). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. IUCrData, 8(3). Available at: [Link]
Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. (n.d.). Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. (2021). ACS Publications. Available at: [Link]
Durham Tech. (2018, August 21). Glycine | Safety Data Sheet. Retrieved from [Link]
Synthesis of Benzoxazinones. (n.d.). Organic Chemistry Portal. Available at: [Link]
Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. (2011). TSI Journals. Available at: [Link]
Oxone promoted dehydrogenative Povarov cyclization of N-aryl glycine derivatives: an approach towards quinoline fused lactones and lactams. (2019). PubMed Central. Available at: [Link]
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. Available at: [Link]
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central. Available at: [Link]
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. (2017). PubMed. Available at: [Link]
Stereoselective heterocycle synthesis through oxidative carbon-hydrogen bond activation. (n.d.). Nature Reviews Chemistry. Available at: [Link]
Application Note: Accelerating Heterocyclic Scaffold Design with 2-((2-Methoxyphenyl)amino)acetic Acid
Abstract This application note details the strategic integration of 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-methoxyphenyl)glycine) into early-stage drug discovery workflows. Unlike its isomer 2-amino-2-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the strategic integration of 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-methoxyphenyl)glycine) into early-stage drug discovery workflows. Unlike its isomer 2-amino-2-(2-methoxyphenyl)acetic acid (a phenylglycine derivative), this specific N-aryl glycine serves as a critical "privileged structure" precursor. It allows for the rapid generation of 7-methoxyindole and oxindole cores—pharmacophores ubiquitous in kinase inhibitors (e.g., VEGFR targets) and non-steroidal anti-inflammatory drugs (NSAIDs). We present a validated protocol for its cyclization into bioactive heterocycles and a downstream screening workflow for cyclooxygenase (COX) inhibition.
Chemo-Structural Profile & Significance[1]
The "Privileged" Scaffold
2-((2-Methoxyphenyl)amino)acetic acid represents a versatile building block in Fragment-Based Drug Discovery (FBDD). Its structure contains an aniline nitrogen capable of diverse functionalization and a carboxylic acid tail that facilitates cyclization.
Structural Homology: It is the des-chloro analog of Diclofenac and Meclofenamic acid . The removal of the chlorine atoms and retention of the ortho-methoxy group alters the lipophilicity (LogP) and metabolic stability, making it an excellent probe for Structure-Activity Relationship (SAR) studies in NSAID design.
Synthetic Gateway: The ortho-methoxy substituent is electronically significant. It acts as an electron-donating group (EDG), activating the ring for electrophilic aromatic substitution, which is essential for intramolecular cyclization to form indole cores.
Chemical Specifications
Property
Specification
IUPAC Name
2-((2-Methoxyphenyl)amino)acetic acid
Common Name
N-(2-Methoxyphenyl)glycine
CAS Number
13213-95-1 (Acid form)
Molecular Weight
181.19 g/mol
Solubility
Soluble in DMSO, MeOH, dilute alkali; Poor in water (zwitterionic character)
pKa
~2.4 (Carboxyl), ~4.5 (Aniline N)
Stability
Stable solid; protect from light (aniline oxidation risk)
Critical Distinction: Do not confuse this molecule with 2-amino-2-(2-methoxyphenyl)acetic acid. The target molecule discussed here has the nitrogen attached to the phenyl ring (aniline derivative), not the alpha-carbon.
The primary utility of this molecule in drug discovery is its conversion into 7-methoxy-1H-indol-3-ol (7-methoxyindoxyl) or 7-methoxyoxindole , which are precursors to potent kinase inhibitors.
Mechanism of Action (Cyclization)
The reaction proceeds via an intramolecular Friedel-Crafts acylation. The carboxylic acid is activated (e.g., as an acid chloride or anhydride), followed by ring closure onto the electron-rich phenyl ring. The ortho-methoxy group directs the cyclization to the adjacent position, ensuring regioselectivity.
Protocol: Cyclization to 7-Methoxyoxindole
Objective: Convert the glycine scaffold into a heterocyclic core for library generation.
Cyclizing Agent: Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA)
Solvent: Dichloromethane (DCM) (if using TFAA)
Quenching: Ice water, NaHCO₃
Step-by-Step Methodology
Activation:
Method A (Robust): Mix the starting material (500 mg) with Polyphosphoric Acid (5 g) in a round-bottom flask.
Method B (Mild): Dissolve starting material in DCM and add TFAA (1.5 eq) at 0°C.
Reaction:
Heat the PPA mixture to 80–100°C for 2 hours. Monitor by TLC (System: Hexane:EtOAc 1:1). The spot should shift significantly to a lower Rf (formation of the ketone/enol).
Note: The ortho-methoxy group accelerates this reaction compared to unsubstituted anilines.
Quenching & Isolation:
Pour the hot reaction mixture onto crushed ice (50 g) with vigorous stirring. The PPA will dissolve, precipitating the crude indoxyl/oxindole.
Extract with Ethyl Acetate (3 x 20 mL).
Purification:
Wash organic layer with saturated NaHCO₃ (to remove unreacted acid).
Dry over MgSO₄ and concentrate.
Recrystallize from Ethanol/Water to yield 7-methoxyoxindole .
Synthetic Pathway Diagram
Figure 1: Synthetic workflow converting the N-aryl glycine precursor into the bioactive oxindole scaffold.
Due to its structural similarity to Diclofenac, this molecule and its derivatives should be screened for anti-inflammatory activity via the Cyclooxygenase (COX) pathway.
Experimental Logic
The "phenyl-amino-acetic acid" motif is the pharmacophore responsible for binding to the Arg-120 residue in the COX enzyme channel. By testing this specific methoxy-analog, researchers can determine if the steric bulk of the methoxy group (vs. chlorine in Diclofenac) affects selectivity between COX-1 (constitutive) and COX-2 (inducible).
Objective: Determine IC₅₀ values for the scaffold.
Materials
Enzyme: Recombinant human COX-1 and COX-2.
Substrate: Arachidonic Acid (10 µM final).
Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (Reacts with PGG2 to fluoresce).
Control: Diclofenac Sodium (Positive Control).
Workflow
Compound Prep: Dissolve 2-((2-Methoxyphenyl)amino)acetic acid in 100% DMSO to 10 mM stock. Serial dilute to range (0.1 nM to 100 µM).
Incubation:
Add 10 µL of compound to 80 µL of Reaction Buffer (100 mM Tris-HCl, pH 8.0, Hematin, ADHP).
Add 10 µL of COX-1 or COX-2 enzyme.
Incubate for 10 minutes at 25°C to allow inhibitor binding.
Initiation: Add 10 µL Arachidonic Acid solution.
Detection: Measure fluorescence (Ex 535 nm / Em 587 nm) kinetically for 5 minutes.
Data Analysis: Calculate % Inhibition =
.
Drug Discovery Workflow Diagram
Figure 2: Integrated drug discovery workflow. The scaffold can be screened directly for NSAID activity or cyclized for kinase inhibitor discovery.
Quality Control & Handling
To ensure experimental reproducibility, the following QC parameters must be verified before use in biological assays.
Parameter
Acceptance Criteria
Method
Purity
>98%
HPLC (C18 column, Water/ACN gradient)
Identity
Mass [M+H]+ = 182.08
LC-MS (ESI Positive Mode)
Proton NMR
Singlet at ~3.9 ppm (Methoxy); Singlet at ~3.8 ppm (CH2)
1H-NMR (DMSO-d6)
Solvent Residual
<0.5%
GC-HS
Storage: Store solid at 4°C. DMSO stocks should be stored at -20°C and are stable for 3 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond (if derivatized) or oxidation of the aniline nitrogen.
References
PubChem. (2023).[1] 2-((2-Methoxyphenyl)amino)acetic acid - Compound Summary. National Library of Medicine. [Link]
Sundberg, R. J. (1990). The Chemistry of Indoles.[2][3] Academic Press. (Foundational text on N-aryl glycine cyclization).
RSC Publishing. (2014). A mild and efficient synthesis of N-aryl glycines.[4] Royal Society of Chemistry. [Link]
ScienceDirect. (2018). Synthesis of Oxindoles via Friedel-Crafts Cyclization.[Link]
Application Note: Assay Development for 2-((2-Methoxyphenyl)amino)acetic acid
Abstract This technical guide details the analytical method development for 2-((2-Methoxyphenyl)amino)acetic acid (CAS: 7084-07-3), also known as -(2-methoxyphenyl)glycine. As a critical intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the analytical method development for 2-((2-Methoxyphenyl)amino)acetic acid (CAS: 7084-07-3), also known as
-(2-methoxyphenyl)glycine. As a critical intermediate in the synthesis of fused heterocycles (e.g., indoles via intramolecular cyclization) and NSAID analogs, its purity directly impacts downstream yield and safety.[1] This guide provides a validated HPLC-UV/MS protocol, impurity profiling strategies (specifically for the genotoxic precursor 2-anisidine), and a mechanistic understanding of its stability.
Chemical Context & Critical Quality Attributes (CQAs)
To design a robust assay, one must first understand the molecule's behavior in solution.[1]
Physicochemical Profile
The molecule contains a secondary aniline and a carboxylic acid.[1] This amphoteric nature dictates the chromatographic strategy.[1]
Can cyclize to form oxindoles or oxidize to imines.[1]
Synthetic Pathway & Impurity Origins
Understanding the synthesis allows us to predict impurities.[1] The most common route involves the alkylation of 2-anisidine with chloroacetic acid or reductive amination with glyoxylic acid.[1]
Figure 1: Synthetic route and potential degradation pathways defining the impurity profile.
Method Development: HPLC-UV/MS Protocol
Objective: Quantify the target molecule and separate it from the starting material (2-anisidine) and potential cyclized byproducts.[1]
Chromatographic Strategy
Stationary Phase: A C18 column with high carbon load is recommended to retain the polar acid.[1] End-capping is crucial to reduce tailing of the amine.[1]
Mobile Phase pH: We utilize an acidic pH (0.1% Formic Acid, pH ~2.7) .[1]
Why? At pH 2.7, the carboxylic acid is largely protonated (neutral), increasing hydrophobicity and retention on C18.[1] The weak aniline amine may be partially protonated, but the neutral acid dominates the retention mechanism.[1]
Detection:
UV: 280 nm is preferred for purity calculation as it minimizes baseline noise from mobile phase modifiers.[1]
MS: Positive Electrospray Ionization (ESI+) is highly sensitive for the secondary amine
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] (Concentration: 1 mg/mL).[1]
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions).
Critical Note: Do not use pure acetonitrile as a diluent for injection; it will cause "solvent effect" peak distortion for early eluting acidic compounds.[1]
Validation & Self-Validating Systems
A reliable assay must include checks to ensure data integrity.[1]
System Suitability Test (SST)
Before running samples, the system must pass these criteria:
Figure 2: Step-by-step analytical workflow ensuring data validity.
Troubleshooting & Expert Insights
Peak Splitting or Broadening[1]
Cause: pH mismatch between sample diluent and mobile phase.[1]
Fix: Ensure the sample is dissolved in a solvent composition similar to the initial gradient (high water content, acidic pH).[1]
"Ghost" Peaks[1]
Cause: Carryover of the hydrophobic 2-anisidine starting material.[1]
Fix: The gradient wash step (95% B) is mandatory.[1] If carryover persists, switch the needle wash solvent to 50:50 Isopropanol:Acetonitrile.[1]
Genotoxic Impurity Monitoring (2-Anisidine)[1]
Context: 2-Anisidine is a known carcinogen.[1] Standard UV detection may not be sensitive enough for ppm-level detection required by regulatory bodies (e.g., ICH M7).[1]
Recommendation: Use the SIM (Selected Ion Monitoring) mode on the Mass Spectrometer.[1]
Limit of Quantitation (LOQ): Typically < 10 ppb with this method.[1]
References
PubChem Compound Summary. "2-amino-2-(2-methoxyphenyl)acetic acid (CID 2772349)."[1][3] National Center for Biotechnology Information. [Link][1]
Synthesis of N-aryl glycines. "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides." PubMed Central. [Link]
"2-((2-Methoxyphenyl)amino)acetic acid" for antimicrobial research
This Application Note is structured as a high-level technical guide for drug discovery scientists. It positions 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-methoxyphenyl)glycine) not merely as a standalone...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug discovery scientists. It positions 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-methoxyphenyl)glycine) not merely as a standalone compound, but as a critical pharmacophore precursor for synthesizing 7-substituted indole and isatin scaffolds—privileged structures in antimicrobial research.
Role: Strategic Precursor for 7-Methoxyindole/Isatin Antimicrobial Scaffolds
CAS: 13210-67-8 (Generic for N-(2-methoxyphenyl)glycine derivatives) | Molecular Formula: C
HNODate: February 7, 2026
Author: Senior Application Scientist, Antimicrobial Discovery Unit
Executive Summary
In the search for novel antimicrobials to combat Multi-Drug Resistant (MDR) pathogens, the N-aryl glycine scaffold serves as a pivotal synthetic entry point. 2-((2-Methoxyphenyl)amino)acetic acid is the essential intermediate for accessing 7-methoxy-substituted heterocycles (isatins and oxindoles).
While the glycine derivative itself exhibits mild bacteriostatic properties, its primary value lies in its oxidative cyclization into 7-methoxyisatin . This core moiety is chemically unique because the 7-position substituent sterically and electronically influences the binding of subsequent hydrazone/Schiff-base derivatives to bacterial targets (e.g., DNA gyrase or enoyl-ACP reductase).
This guide details the synthetic transformation of this precursor into bioactive leads and provides a validated protocol for assessing the antimicrobial potency of the resulting library.
Chemical Profile & Handling
Appearance: White to off-white crystalline powder.
Solubility:
Water: Low (Zwitterionic character limits solubility at neutral pH).
Assay Solvent: Soluble in DMSO (>10 mg/mL); suitable for biological screening.
Synthesis Solvent: Soluble in Glacial Acetic Acid, Ethanol (hot).
Stability: Stable under standard laboratory conditions. Hygroscopic; store desicated at +4°C.
Critical Quality Attribute (CQA)
For cyclization reactions, the purity of the amino acid nitrogen is critical. Residual 2-methoxyaniline (starting material) will compete in oxidative steps, leading to tarry polymerization products. Ensure purity >98% via HPLC before proceeding to Protocol A.
Application Workflow: From Precursor to Potency
The research utility of this compound follows a strict "Scaffold-to-Screen" logic. The 2-methoxy group on the phenyl ring directs regioselective cyclization to the 7-position of the resulting indole/isatin, a position often associated with improved lipophilicity and membrane permeability in Gram-positive pathogens.
Visualizing the Pathway
The following diagram illustrates the transformation of the glycine precursor into an active antimicrobial agent.
Figure 1: Synthetic pathway transforming the glycine precursor into a bioactive isatin scaffold.
Experimental Protocols
Protocol A: Oxidative Cyclization to 7-Methoxyisatin
Objective: Convert the glycine precursor into the active isatin scaffold.
Mechanism: Intramolecular acylation (Friedel-Crafts type) followed by oxidation.
Materials:
2-((2-Methoxyphenyl)amino)acetic acid (10 mmol)
Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA)
Ice water bath
Sodium Hydroxide (10%)
Procedure:
Preparation: Place 10 mmol of 2-((2-Methoxyphenyl)amino)acetic acid in a round-bottom flask.
Acid Addition: Add 20 g of Polyphosphoric Acid (PPA). Note: PPA acts as both solvent and catalyst.
Heating: Heat the mixture to 80–90°C with vigorous stirring for 2–3 hours. The color will darken to deep red/orange, indicating ring closure.
Quenching: Cool the reaction mixture to room temperature. Pour slowly onto 100g of crushed ice with stirring.
Precipitation: The crude 7-methoxyisatin will precipitate as an orange solid.
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to remove unreacted glycine precursor.
Validation: Verify structure via IR (look for distinct C=O peaks at ~1730 and ~1610 cm⁻¹) and NMR.
Weak intercalation; starting point for optimization.
Lead
7-Methoxyisatin-3-hydrazone*
4 – 16 µg/mL (Active)
Inhibition of DNA/RNA synthesis; disruption of cell division.
*Note: The "Lead" represents a derivative where the ketone at position 3 is reacted with hydrazine or a semicarbazide, a standard medicinal chemistry modification.
Why 7-Methoxy?
The 2-methoxy group in the precursor becomes the 7-methoxy group in the isatin. Research suggests that substituents at the 7-position of the isatin ring can form intramolecular hydrogen bonds or create steric clashes that prevent efflux pump recognition in certain bacteria, thereby enhancing potency compared to unsubstituted isatin [1, 2].
References
Pervez, H., et al. (2016). Synthesis and antimicrobial activity of some new N4-substituted isatin-3-thiosemicarbazones. Medicinal Chemistry Research. Link
Vine, K. L., et al. (2013). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2010. Anti-Cancer Agents in Medicinal Chemistry. Link
CLSI. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Link
PubChem. (2024).[1] 2-((2-Methoxyphenyl)amino)acetic acid Compound Summary. National Library of Medicine. Link
Mastering the Purification of 2-((2-Methoxyphenyl)amino)acetic Acid: A Guide for Synthetic and Medicinal Chemists
Introduction: The Importance of Purity for a Versatile Moiety 2-((2-Methoxyphenyl)amino)acetic acid is an N-aryl amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. These...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Importance of Purity for a Versatile Moiety
2-((2-Methoxyphenyl)amino)acetic acid is an N-aryl amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. These structures serve as valuable building blocks in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of both a carboxylic acid and a secondary amine group imparts amphoteric properties to the molecule, presenting unique challenges and opportunities for its purification. Achieving high purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, impact biological activity, and complicate downstream applications.
This comprehensive guide provides detailed application notes and protocols for the purification of 2-((2-Methoxyphenyl)amino)acetic acid, addressing the common challenges encountered during its synthesis and isolation. We will delve into the principles and practical execution of several key purification techniques, including recrystallization, acid-base extraction, and column chromatography. Furthermore, this document outlines robust analytical methods for assessing the purity of the final product, ensuring it meets the stringent requirements for research and development.
Understanding the Impurity Profile: A Chemist's Perspective
Effective purification begins with a thorough understanding of the potential impurities that may be present in the crude product. The synthesis of 2-((2-Methoxyphenyl)amino)acetic acid typically involves the reaction of 2-methoxyaniline with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, often under basic conditions. Common synthetic approaches include variations of the Ullmann condensation or Buchwald-Hartwig amination.
Based on these synthetic routes, the primary impurities are likely to include:
Unreacted Starting Materials:
2-Methoxyaniline
Haloacetic acid (e.g., chloroacetic acid)
By-products:
Products of over-alkylation (di-substitution on the nitrogen)
Side products from the decomposition of starting materials or intermediates.
Residual catalyst (if a catalyzed reaction like Buchwald-Hartwig is employed).
The purification strategies outlined below are designed to effectively remove these specific types of impurities.
Purification Strategies: From Crude to High Purity
The purification of 2-((2-Methoxyphenyl)amino)acetic acid leverages its unique chemical properties: the acidic carboxylic acid group, the weakly basic secondary amine, and its overall molecular structure. A multi-step approach, often combining two or more of the following techniques, is typically the most effective.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For N-aryl amino acids like our target molecule, a mixed solvent system often provides the best results.
Key Principle: The target compound is dissolved in a hot solvent in which it has high solubility. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are more soluble remain in the solvent (mother liquor), while less soluble impurities can be removed by hot filtration.
Protocol for Recrystallization from Ethanol/Water:
Dissolution: In an Erlenmeyer flask, add the crude 2-((2-Methoxyphenyl)amino)acetic acid. Add a minimal amount of hot ethanol to dissolve the solid completely. Heating on a hot plate with stirring is recommended.
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the saturation point has been reached.
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, the flask can be placed in an ice bath to maximize the yield of the precipitate.
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor. Dry the purified crystals under vacuum.
Rationale for Solvent Choice: Ethanol is a good solvent for many organic compounds, while water acts as an anti-solvent for 2-((2-Methoxyphenyl)amino)acetic acid, reducing its solubility and promoting crystallization. The ratio of ethanol to water can be fine-tuned to optimize the yield and purity.
Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic, basic, and neutral compounds.[1] Given that 2-((2-Methoxyphenyl)amino)acetic acid possesses both an acidic carboxylic acid group and a basic amino group, this method is particularly well-suited for its purification.[2]
Key Principle: The compound's solubility in aqueous and organic phases can be manipulated by adjusting the pH. At a basic pH, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. At an acidic pH, the amino group is protonated to form a water-soluble ammonium salt. Neutral impurities will remain in the organic phase. The isoelectric point (pI) is the pH at which the amino acid exists as a neutral zwitterion and has its minimum solubility in aqueous solution, allowing for its precipitation.[3]
Protocol for Acid-Base Extraction:
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
Base Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. This will deprotonate the carboxylic acid, forming the sodium salt, which will partition into the aqueous layer. Neutral and basic impurities will remain in the organic layer.
Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH reaches the isoelectric point of the compound (typically in the range of pH 4-6 for N-aryl amino acids). The 2-((2-Methoxyphenyl)amino)acetic acid will precipitate out of the solution as a solid.
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
Workflow for Acid-Base Extraction
Caption: A schematic overview of the acid-base extraction workflow.
Column Chromatography: For High-Purity Applications
For achieving the highest purity, especially for removing structurally similar impurities, silica gel column chromatography is the method of choice.[4] Flash chromatography, a variation that uses pressure to speed up the elution, is commonly employed.[5]
Key Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (solvent system). More polar compounds will interact more strongly with the polar silica gel and elute later, while less polar compounds will travel down the column more quickly with the mobile phase.
Protocol for Flash Column Chromatography:
Column Packing: Prepare a column with silica gel, typically using a slurry of silica in a non-polar solvent like hexane.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully loaded onto the top of the column.
Elution: Begin eluting the column with a mobile phase of low polarity, gradually increasing the polarity to elute the compounds. A common mobile phase for N-aryl amino acids is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] A gradient of increasing ethyl acetate in hexane is often effective.
Fraction Collection: Collect the eluting solvent in a series of fractions.
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-((2-Methoxyphenyl)amino)acetic acid.
Data Presentation: Comparison of Purification Techniques
Purification Technique
Principle
Advantages
Disadvantages
Recrystallization
Differential solubility
Simple, cost-effective, can yield high purity for crystalline solids.
Not suitable for all compounds, may have lower yield.
Acid-Base Extraction
pH-dependent solubility
Excellent for separating acidic/basic compounds from neutral impurities.
Less effective for separating compounds with similar pKa values.
Column Chromatography
Differential adsorption
High resolution, can separate complex mixtures and structurally similar compounds.
More time-consuming, requires larger volumes of solvent, can be more expensive.
Purity Assessment: Validating Your Success
After purification, it is crucial to assess the purity of the 2-((2-Methoxyphenyl)amino)acetic acid. A combination of the following analytical techniques provides a comprehensive evaluation.
Thin Layer Chromatography (TLC)
TLC is a quick and convenient method to qualitatively assess the purity of a sample and to monitor the progress of a reaction or chromatographic separation.
Protocol for TLC Analysis:
Stationary Phase: Silica gel 60 F254 plates.
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio) is a common solvent system for amino acids.[7] Alternatively, a mixture of ethyl acetate and hexane with a small amount of acetic acid can be used.
Visualization:
UV Light: If the compound is UV active, it can be visualized under a UV lamp (254 nm).
Staining:
Ninhydrin: A solution of ninhydrin in ethanol or butanol can be sprayed on the plate, followed by heating. Primary amino acids typically give a purple color, while secondary amines, like in the target molecule, may produce a yellow to orange spot.[8]
Potassium Permanganate (KMnO₄): A dilute solution of KMnO₄ can be used as a general stain for organic compounds.
Workflow for TLC Analysis
Caption: A simplified workflow for performing Thin Layer Chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for determining the purity of a compound. A reverse-phase HPLC method is typically suitable for N-aryl amino acids.
Protocol for Reverse-Phase HPLC Analysis:
Column: A C18 column is commonly used.
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[9] A typical gradient might start with a low percentage of acetonitrile and gradually increase.
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
Purity Determination: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for confirming the structure of the purified compound and for detecting impurities. The spectrum of pure 2-((2-Methoxyphenyl)amino)acetic acid should show characteristic signals for the aromatic protons, the methoxy group, the methylene protons of the acetic acid moiety, and the amine proton.
Expected ¹H NMR Signals:
Aromatic Protons: Multiple signals in the range of δ 6.8-7.2 ppm.
Amine Proton (NH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Methylene Protons (-CH₂-): A singlet around δ 4.0 ppm.
Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.
Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (δ 10-12 ppm), which may not always be observed.
The absence of signals corresponding to impurities (e.g., unreacted 2-methoxyaniline) is a strong indicator of high purity.
Conclusion: A Pathway to Purity
The successful purification of 2-((2-Methoxyphenyl)amino)acetic acid is readily achievable through a systematic application of the techniques described in this guide. A judicious combination of recrystallization and/or acid-base extraction for initial cleanup, followed by column chromatography for achieving high purity, is a robust strategy. The purity of the final product must always be rigorously confirmed by appropriate analytical methods such as TLC, HPLC, and NMR. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently obtain high-quality 2-((2-Methoxyphenyl)amino)acetic acid for their synthetic and drug discovery endeavors.
References
Organic Syntheses. (n.d.). dl-α-AMINOPHENYLACETIC ACID. Retrieved from [Link]
Google Patents. (n.d.). Purification method of glycine.
AKJournals. (n.d.). TLC separation of amino acids with a green mobile phase. Retrieved from [Link]
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672.
ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction? Retrieved from [Link]
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668-72.
Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved from [Link]
RSC Publishing. (2015, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(67), 54303-54309.
Ninhydrin - Wikipedia. (n.d.). Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]
SIELC Technologies. (n.d.). N-Phenylglycine. Retrieved from [Link]
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
Application Note: Scalable Synthesis of 2-((2-Methoxyphenyl)amino)acetic acid
Topic: Scale-Up Synthesis of 2-((2-Methoxyphenyl)amino)acetic acid Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Executive Summary This...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Scale-Up Synthesis of 2-((2-Methoxyphenyl)amino)acetic acid
Content Type: Detailed Application Note & Protocol
Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists
Executive Summary
This guide details the process development and scale-up protocol for 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-methoxyphenyl)glycine). This molecule is a critical intermediate in the synthesis of fused heterocyclic systems, particularly indoles via the cyclization of N-aryl glycines (modified Sandmeyer or similar cyclization routes).
The protocol focuses on the Aqueous Alkylation Route (Modified Heumann-Pfleger Synthesis) . Unlike organic solvent-based methods, this aqueous route minimizes environmental impact (Green Chemistry) and leverages the pH-dependent solubility of the zwitterionic product for purification, eliminating the need for chromatography.
Key Performance Indicators (KPIs):
Target Yield: >80%
Purity: >98% (HPLC)
Critical Quality Attribute: Control of N,N-bis(carboxymethyl) impurity (<0.5%).
Retrosynthetic Analysis & Strategy
The synthesis relies on the nucleophilic substitution of the chloride in chloroacetic acid by the amino group of o-anisidine.
Reaction Scheme
The reaction proceeds via an SN2 mechanism. The primary challenge is preventing the second alkylation, which leads to the formation of the N,N-diacetic acid byproduct.
Figure 1: Reaction pathway highlighting the competitive over-alkylation to the N,N-diacetic acid impurity.
Strategic Considerations for Scale-Up
Stoichiometry: A slight excess of o-anisidine (1.1–1.2 eq) suppresses bis-alkylation by ensuring the unreacted amine competes effectively with the mono-alkylated product for the alkylating agent.
pH Control: The reaction generates HCl. Maintaining a pH of 4–6 is critical. If pH is too high (>9), the amine proton is removed, increasing nucleophilicity and promoting bis-alkylation. If pH is too low (<3), the amine is protonated (ammonium), deactivating it toward nucleophilic attack.
Purification: The product is an amino acid. It exhibits minimum solubility at its isoelectric point (pI). We utilize this property to precipitate the pure product from the reaction mixture, leaving salts and starting materials in the mother liquor.
Equipment: Jacketed glass reactor (5L to 50L scale), overhead stirrer (high torque), pH meter, reflux condenser, filtration unit (Nutsche or Centrifuge).
Step-by-Step Procedure
Step 1: Preparation of Sodium Chloroacetate Solution
Charge Deionized Water (5.0 vol) into the reactor.
Add Chloroacetic Acid (1.0 eq) .
Slowly add NaOH (1.0 eq) as a 30% solution to neutralize the acid. Maintain temperature <30°C (exothermic).
Checkpoint: Ensure pH is neutral (approx. 7.0) before proceeding.
Step 2: Nucleophilic Substitution
Add ** o-Anisidine (1.2 eq)** to the reactor. The mixture may form a biphasic system initially.
Heat the mixture to Reflux (approx. 95–100°C) with vigorous stirring (300–400 RPM).
Mechanism: At reflux, the solubility of o-anisidine in water increases, facilitating the reaction.
Reaction Monitoring: Maintain reflux for 4–6 hours.
In-Process Control (IPC): Monitor consumption of chloroacetate via HPLC.
pH Maintenance: As the reaction proceeds, HCl is generated. Dosing of weak base (Na₂CO₃ or dilute NaOH) may be required to maintain pH ~5–6. Do not allow pH to rise above 7.5.
Step 3: Work-up and Crystallization
Cool the reaction mixture to 20–25°C .
Unreacted Amine Removal (Optional but Recommended): If a distinct oil layer of unreacted o-anisidine is visible, decant or extract with a small volume of Ethyl Acetate or Toluene. Note: On large scale, steam distillation can be used to recover excess aniline.
Acidification: Slowly add Conc. HCl (37%) to the aqueous phase.
Observation: The solution will become cloudy as the product precipitates as a white to off-white solid.
Stir the slurry at 0–5°C for 2 hours to maximize yield.
Step 4: Isolation and Drying
Filter the solid using a vacuum filter or centrifuge.
Wash: Wash the cake with Ice-Cold Water (2 x 1.0 vol) to remove inorganic salts (NaCl) and trace acid.
Drying: Dry in a vacuum oven at 50–60°C for 12 hours until constant weight.
Process Data & Specifications
Parameter
Specification
Notes
Appearance
White to off-white crystalline powder
Oxidation may cause slight pink/grey hue.
Yield
75% – 85%
Based on Chloroacetic acid.
Purity (HPLC)
≥ 98.0%
Area %
Melting Point
132 – 135 °C
Sharp melting point indicates high purity.
Solubility
Soluble in dilute alkali/acid; Insoluble in water (at pI)
Amphoteric nature.
Moisture (KF)
< 0.5%
Critical for subsequent anhydrous steps.
Scale-Up Engineering & Safety
Process Flow Diagram (PFD)
Figure 2: Unit operation flow for the isolation of N-(2-methoxyphenyl)glycine.
Critical Safety Parameters
o-Anisidine Toxicity: o-Anisidine is a Category 1B Carcinogen and highly toxic by inhalation/contact.
Control: Use closed-system charging (powder transfer systems or liquid dosing). All operators must wear full PPE (respirator/air-line) during charging.
Exotherm Control: The neutralization of chloroacetic acid is exothermic.
Control: Dosing rate of NaOH must be linked to reactor temperature (Trip point: >40°C).
Waste Disposal: The mother liquor contains o-anisidine residues. It must be treated (e.g., activated carbon adsorption or incineration) before discharge to wastewater systems.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
pH during precipitation was not at pI.
Adjust pH precisely to 2.5–3.0. Test filtrate for product loss.
High Impurity (Bis-alkyl)
Temperature too high or excess Chloroacetate used.
Strictly control stoichiometry (1.0 eq MCA : 1.2 eq Anisidine). Keep pH < 7.5 during reaction.
Product Color (Pink/Brown)
Oxidation of aniline residues.
Perform wash with dilute sodium bisulfite solution. Ensure inert atmosphere (N₂) during reflux.
Slow Filtration
Fine particle size.
Digestion: Hold slurry at pH 3.0 for 1-2 hours with slow agitation to encourage crystal growth (Ostwald ripening).
References
Heumann, K. (1890). "Synthese des Indigos" (Synthesis of Indigo). Berichte der deutschen chemischen Gesellschaft, 23(2), 3043-3045. Link (Foundational chemistry for N-aryl glycines).
Estiague, A. et al. (2015). "Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling." National Institutes of Health (PMID: 26422602). Link (Context on modern arylglycine synthesis).
PubChem Compound Summary. (2024). "N-(2-Methoxyphenyl)glycine". National Center for Biotechnology Information. Link (Structure and Property Verification).
Organic Chemistry Portal. (2023). "Synthesis of Arylglycines". Link (General methodologies).
Application
Application Note: High-Purity Synthesis of 7-Methoxyoxindole Scaffolds via 2-((2-Methoxyphenyl)amino)acetic Acid
Abstract & Strategic Rationale This application note details the optimized protocol for utilizing 2-((2-Methoxyphenyl)amino)acetic acid (also known as -(2-methoxyphenyl)glycine) as a critical intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
This application note details the optimized protocol for utilizing 2-((2-Methoxyphenyl)amino)acetic acid (also known as
-(2-methoxyphenyl)glycine) as a critical intermediate in the synthesis of 7-methoxyindolin-2-one (7-methoxyoxindole).
Oxindoles are "privileged structures" in kinase drug discovery, serving as the core scaffold for approved multi-targeted tyrosine kinase inhibitors (TKIs) such as Sunitinib and Nintedanib . The incorporation of a methoxy group at the 7-position (derived from the ortho-methoxy group of the starting glycine) modulates the electronic properties of the scaffold, influences metabolic stability, and can induce specific conformational preferences in the ATP-binding pocket via intramolecular hydrogen bonding or steric clashes with the kinase hinge region.
This guide provides a self-validating workflow for the synthesis, cyclization, and downstream functionalization of this scaffold, ensuring high regioselectivity and yield.
Chemical Pathway & Mechanism[1][2]
The synthesis relies on a robust two-stage sequence:[1]
N-Alkylation: Conversion of o-anisidine to the glycine intermediate.
Stollé Cyclization: Intramolecular electrophilic aromatic substitution to close the lactam ring.
Reaction Scheme Visualization
Figure 1: Synthetic workflow transforming the glycine intermediate into a bioactive kinase inhibitor scaffold.[2][3]
Experimental Protocols
Protocol A: Synthesis of 2-((2-Methoxyphenyl)amino)acetic acid
This step establishes the nitrogen-carbon bond required for the subsequent ring closure.
Reagents:
o-Anisidine (1.0 eq)
Chloroacetic acid (1.2 eq)
Sodium acetate (anhydrous, 1.5 eq)
Water (Solvent)
Procedure:
Dissolution: In a 500 mL round-bottom flask, suspend o-anisidine (12.3 g, 100 mmol) in water (150 mL).
Neutralization: Add chloroacetic acid (11.3 g, 120 mmol) and sodium acetate (12.3 g, 150 mmol). The mixture may initially appear heterogeneous.
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor consumption of o-anisidine by TLC (30% EtOAc/Hexane).
Precipitation: Cool the reaction mixture to 4°C (ice bath). The product usually precipitates as a solid.
Workup: If oil forms, decant the water and triturate with cold diethyl ether. Filter the solid.
Recrystallization: Recrystallize from ethanol/water to yield off-white crystals.
6.82 (d, 1H), 6.75 (d, 1H), 6.58 (t, 1H), 6.41 (d, 1H), 3.82 (s, 2H, N-CH2) , 3.79 (s, 3H, OMe). Note: The singlet at 3.82 ppm is the diagnostic peak for the glycine methylene group.
Protocol B: Cyclization to 7-Methoxyindolin-2-one
This is the critical "warhead" formation step. The ortho-methoxy group directs cyclization to the remaining ortho position (position 6 of the phenyl ring), forming the 7-methoxy isomer.
Reagents:
2-((2-Methoxyphenyl)amino)acetic acid (from Protocol A)
Polyphosphoric Acid (PPA) OR Aluminum Chloride (
)
Method (PPA Route - Recommended for Scale):
Preparation: Heat Polyphosphoric acid (approx. 10g per 1g of reactant) to 80°C to lower viscosity.
Addition: Add the glycine intermediate (Protocol A) portion-wise with vigorous mechanical stirring.
Cyclization: Increase temperature to 100–110°C. Stir for 2 hours.
Caution: Exothermic reaction. Do not exceed 120°C to avoid charring.
Quench: Pour the hot dark syrup onto crushed ice (500 g). Stir for 30 minutes to hydrolyze the polyphosphate esters.
Isolation: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate.
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Data Analysis:
Parameter
Specification
Notes
Appearance
Tan to brown solid
Oxidation sensitive; store under .
Mass Spec
[M+H]+ = 164.06
Loss of H2O (18 Da) confirms cyclization.
Regiochemistry
NOE Confirmation
NOE observed between N-H and OMe indicates 7-position.
Application: Functionalization for Kinase Selectivity
Once the 7-methoxyoxindole core is synthesized, it is converted into a Type I kinase inhibitor via Knoevenagel condensation . This step installs the "hinge-binding" geometry.
Reaction: Reflux the components in ethanol for 3 hours. The product typically precipitates as a bright yellow/orange solid (characteristic of the conjugated system).
Filtration: Filter the hot mixture. Wash the cake with cold ethanol.
Mechanism: The oxindole C3 position is highly acidic (
), allowing easy deprotonation by piperidine to attack the aldehyde.
Mechanism of Action (Kinase Binding)
Figure 2: Interaction map showing the bidentate hydrogen bonding pattern typical of oxindole inhibitors in the kinase hinge region.
References
Synthesis of N-aryl glycines: "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides." PubMed Central. Available at: [Link]
Oxindole Kinase Inhibitors: "Research Progress on the Synthesis of 2-Oxindoles via Radical Cascade Cyclization." SIOC Journals. Available at: [Link]
Sunitinib Analog Chemistry: "Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid." PubMed. Available at: [Link]
General Cyclization Methods: "Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids." ResearchGate.[5] Available at: [Link]
Application Notes & Protocols: A Framework for Evaluating 2-((2-Methoxyphenyl)amino)acetic Acid as a Novel Antiviral Agent
Introduction: The Rationale for Investigating Amino Acid Derivatives The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents. Amino acid derivatives represent a promising c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Investigating Amino Acid Derivatives
The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents. Amino acid derivatives represent a promising class of molecules for therapeutic development due to their structural diversity and inherent biological relevance.[1] While direct antiviral data for the specific compound 2-((2-Methoxyphenyl)amino)acetic acid is not extensively documented in publicly available literature, its structural similarity to other biologically active phenylglycine and amino acid analogues warrants a systematic evaluation of its potential. For instance, related compounds containing the methoxyphenyl moiety have been investigated for various biological activities, including the inhibition of host kinases like CSNK2, which can be essential for viral replication.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of 2-((2-Methoxyphenyl)amino)acetic acid (referred to herein as 'the compound'). The protocols are designed to first establish a therapeutic window by assessing cytotoxicity, then to screen for and quantify antiviral efficacy, and finally, to probe the compound's potential mechanism of action.
Part 1: Foundational Steps & Compound Characterization
Before any biological evaluation, it is critical to characterize the test compound to ensure the reliability and reproducibility of subsequent assays.
1.1 Physicochemical Properties
A summary of the predicted or known properties of the compound is essential for proper handling and preparation of stock solutions. While data for the exact topic compound is sparse, we can infer properties from the closely related molecule, 2-amino-2-(2-methoxyphenyl)acetic acid.
Causality: The accuracy of all subsequent assays depends on the precise concentration and stability of the compound's stock solution. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in cell culture media must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
Protocol:
Accurately weigh the compound using a calibrated analytical balance.
Dissolve in high-purity, sterile DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM).
Verify solubility by visual inspection for any particulates.
Prepare single-use aliquots of the primary stock and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Confirm the compound's purity and identity via analytical methods such as HPLC-MS or NMR if not already certified by the supplier.
Part 2: The Antiviral Evaluation Workflow
The systematic evaluation of a novel antiviral candidate follows a logical progression from broad screening to detailed mechanistic studies. This workflow ensures that resources are focused on compounds with genuine promise.
Figure 1: A logical workflow for the in vitro evaluation of a novel antiviral candidate.
Trustworthiness: This protocol is a self-validating system. It is performed in parallel with antiviral assays using the same cell line, incubation times, and assay conditions to ensure that any observed reduction in viral activity is not simply a result of the compound killing the host cells.[6]
Expertise & Causality: The goal is to determine the 50% cytotoxic concentration (CC50), the concentration at which the compound reduces host cell viability by 50%. This value is crucial for calculating the Selectivity Index and for selecting non-toxic compound concentrations for efficacy assays.[7] We use a redox-based assay (like MTT or MTS) which measures mitochondrial activity, a reliable indicator of cell viability.
Step-by-Step Methodology:
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549, MDCK) at a density that will achieve ~90% confluency after the planned incubation period (typically 1-2 x 10⁴ cells/well). Incubate for 18-24 hours at 37°C with 5% CO₂.[8]
Compound Dilution: Prepare a 2-fold serial dilution of the compound in a separate 96-well plate using an appropriate cell culture medium (e.g., DMEM with 2% FBS). Start from a high concentration (e.g., 100-200 µM).
Treatment: Remove the growth medium from the seeded cells and add 100 µL of the diluted compound to the respective wells. Include "cells only" (untreated) controls and "medium only" (blank) controls.
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) under standard culture conditions.
Viability Measurement: Add the cell viability reagent (e.g., MTS/PMS solution) to each well according to the manufacturer's instructions. Incubate for 1-4 hours until a color change is apparent.[9]
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank wells from all other wells.
Calculate the percentage of cell viability for each concentration relative to the untreated cell control: (% Viability) = (Absorbance_treated / Absorbance_untreated) * 100.
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the CC50 value.[10]
Expertise & Causality: This is a gold-standard assay for quantifying the efficacy of an antiviral compound against plaque-forming viruses.[11] It directly measures the inhibition of infectious virus particles. A semi-solid overlay (like agarose or methylcellulose) is used to restrict viral spread to adjacent cells, resulting in localized areas of cell death (plaques) that can be counted. The reduction in the number of plaques in treated wells compared to untreated wells indicates antiviral activity.
Step-by-Step Methodology:
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.[12]
Compound & Virus Preparation: Prepare serial dilutions of the compound in infection medium (low serum). In separate tubes, mix each compound dilution with a standardized amount of virus calculated to produce 50-100 plaques per well.
Infection: Remove the growth medium from the cell monolayers and wash once with sterile PBS. Add the virus-compound mixture to the wells (e.g., 200 µL for a 12-well plate).
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells. Gently rock the plates every 15 minutes.
Overlay Application: After adsorption, remove the inoculum and gently overlay the monolayer with a semi-solid medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose) containing the corresponding concentration of the test compound.[11]
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C with 5% CO₂ for 2-5 days, depending on the virus's replication cycle, until plaques are visible.
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like 0.1% crystal violet to visualize and count the plaques.[13]
Data Analysis:
Count the number of plaques in each well.
Calculate the percentage of plaque reduction for each concentration: (% Reduction) = (1 - (Plaque_count_treated / Plaque_count_untreated)) * 100.
Use non-linear regression to determine the 50% effective concentration (EC50), the concentration that inhibits plaque formation by 50%.[10]
Protocol 3: Virus Yield Reduction Assay
Expertise & Causality: This assay is used for viruses that do not form clear plaques or as an alternative quantitative method. It measures the amount of new, infectious virus produced in the presence of the compound.[14][15] This is a highly sensitive method as it quantifies the total infectious progeny released from the cells.
Step-by-Step Methodology:
Infection under Treatment: Seed cells in a 24-well or 96-well plate. Infect the confluent monolayer with the virus at a defined multiplicity of infection (MOI) in the presence of serial dilutions of the compound.
Incubation: Incubate for the duration of a single viral replication cycle (e.g., 24-48 hours).
Harvest Progeny Virus: After incubation, subject the plate to one or more freeze-thaw cycles to lyse the cells and release intracellular virions. Collect the supernatant containing the progeny virus.
Titration: Perform a 10-fold serial dilution of the harvested supernatant from each well. Use these dilutions to infect fresh cell monolayers in a 96-well plate to determine the viral titer, typically via a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.[15]
Data Analysis:
Calculate the viral titer (e.g., PFU/mL or TCID50/mL) for each compound concentration.
Determine the percent reduction in viral yield compared to the untreated virus control.
Calculate the EC50 or EC90 (concentration required to reduce viral yield by 50% or 90%, respectively) using regression analysis.
Part 4: Data Presentation & Interpretation
The ultimate goal of the initial screening is to determine the compound's Selectivity Index (SI) , which is a critical measure of its therapeutic potential.[7]
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a more promising compound, as it suggests the compound is effective against the virus at concentrations far below those that are toxic to host cells.[16] Generally, an SI > 10 is considered a good starting point for further development.
Hypothetical Data Summary:
Compound
Virus
Cell Line
CC50 (µM)
EC50 (µM)
Selectivity Index (SI)
Compound X
Influenza A/PR/8/34
MDCK
>100
5.2
>19.2
Compound X
SARS-CoV-2
Vero E6
85
9.8
8.7
Oseltamivir
Influenza A/PR/8/34
MDCK
>100
0.5
>200
Remdesivir
SARS-CoV-2
Vero E6
>50
0.8
>62.5
Part 5: Elucidating the Mechanism of Action (MoA)
If the compound demonstrates a favorable Selectivity Index, the next crucial step is to determine how it inhibits viral replication. Antivirals can act at various stages of the viral life cycle.[17][18]
Figure 2: Key stages in a typical viral life cycle that can be targeted by antiviral drugs.
Protocol 4: Time-of-Addition (ToA) Assay
Expertise & Causality: The ToA assay is an elegant and powerful method to pinpoint the stage of the viral life cycle that is inhibited by the compound.[19] The principle is that the compound will only be effective if it is present in the culture before or during the specific viral process it targets. By adding the compound at different time points relative to infection and comparing its activity to known inhibitors, we can infer its target stage.[20]
Step-by-Step Methodology:
Cell Preparation: Seed cells in a multi-well plate to achieve a confluent monolayer.
Synchronized Infection: Pre-chill the plate at 4°C for 30 minutes. Infect all wells with a high MOI of the virus for 1-2 hours at 4°C. This allows the virus to attach to the cells but prevents entry, synchronizing the infection.
Initiate Infection: Wash the cells with cold PBS to remove unbound virus, then add pre-warmed medium and transfer the plate to a 37°C incubator. This is Time Zero (T=0).
Timed Compound Addition:
Add the compound (at a concentration of ~5-10x its EC50) to different wells at various time points post-infection (e.g., T=0, 2, 4, 6, 8, 10 hours).
Include known inhibitors as controls:
Entry Inhibitor: Add from T=0 to T=2h.
Replication Inhibitor (e.g., Polymerase inhibitor): Add from T=2h to T=8h.
Release Inhibitor (e.g., Neuraminidase inhibitor): Add from T=8h onwards.
Harvest: At the end of one replication cycle (e.g., 12-24 hours), harvest the viral supernatant from all wells.
Quantification: Determine the viral yield in each sample using a Virus Yield Reduction Assay (Protocol 3).
Data Analysis: Plot the percent inhibition of viral yield as a function of the time of compound addition. The time at which the compound loses its inhibitory effect indicates the end of the viral life cycle stage it targets.[19] For example, if the compound is no longer effective when added after 2 hours, it likely targets an early stage like entry or uncoating.
Part 6: In Silico Preliminary Analysis
Authoritative Grounding: Before embarking on extensive and costly lab work, computational or in silico methods can provide valuable hypotheses about a compound's potential targets.[21] Techniques like molecular docking can predict how a compound might bind to the active sites of known viral proteins, such as proteases or polymerases.[22] This approach can help prioritize which viruses or viral protein assays to focus on.
Recommended Workflow:
Target Selection: Identify key viral proteins from viruses of interest (e.g., SARS-CoV-2 3CLpro, Influenza Neuraminidase).
Molecular Docking: Use software (e.g., AutoDock, Glide) to model the interaction between 2-((2-Methoxyphenyl)amino)acetic acid and the selected viral protein targets.
ADMET Prediction: Use computational tools (e.g., pkCSM server) to predict the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, providing an early indication of its drug-like potential.[23]
Conclusion
This document provides a robust, scientifically-grounded framework for the initial in vitro evaluation of 2-((2-Methoxyphenyl)amino)acetic acid as a potential antiviral agent. By systematically determining its cytotoxicity, quantifying its efficacy, and probing its mechanism of action, researchers can build a comprehensive data package to justify further pre-clinical development. The causality-driven protocols and logical workflow described herein are designed to produce reliable, reproducible data, forming a trustworthy foundation for any antiviral discovery program.
References
Pires, R., Neves, V., & Vale, N. (2023). In Vitro Antiviral Activity of Red Algae Extracts from Chondracanthus teedei var. lusitanicus and Osmundea pinnatifida Against Coxsackievirus A12 and a Lentiviral Vector. MDPI.
Cushnie, T. P., et al. (2024). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. MDPI.
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
Tantishaiyakul, V., et al. (2019). In silico virtual screening approaches for anti-viral drug discovery. PMC.
World Health Organization. (2021). What are the mechanisms of action of the antivirals?. Clinical practice guidelines for influenza - NCBI.
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]
Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds.
Sestak, A. O., et al. (2022). Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses. ACS Chemical Biology.
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]
Wang, Y., et al. (2021). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Signal Transduction and Targeted Therapy.
J. F. et al. (2021). A review: Mechanism of action of antiviral drugs. PMC.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2772349, 2-amino-2-(2-methoxyphenyl)acetic Acid. Retrieved from [Link]
European Union Reference Laboratory. (2021).
Prichard, M. N., et al. (1998). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. PubMed.
Brehmer, D., et al. (2022). Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses. bioRxiv.
Elfiky, A. A. (2020). In silico Analysis for the Repurposing of Broad-spectrum Antiviral Drugs against Multiple Targets from SARS-CoV-2: A Molecular Docking and ADMET Approach. Life Sciences.
American Elements. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid. Retrieved from [Link]
Manavalan, B., et al. (2021). In silico approaches for the prediction and analysis of antiviral peptides: A review. Current Pharmaceutical Design.
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved from [Link]
Bio-protocol. (n.d.). Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Retrieved from [Link]
ResearchGate. (n.d.). Relationship of kinase inhibition and antiviral activity. Retrieved from [Link]
ResearchGate. (n.d.). Antiviral activity, cytotoxicity, and selectivity index of the synthesized compounds in vitro in a cell-based model. Retrieved from [Link]
Van der Linden, L., et al. (2009).
ResearchGate. (n.d.). Time-of-addition assay used to identify the steps of the influenza A virus life cycle. Retrieved from [Link]
American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]
Islam, M. T., et al. (2023).
American Chemical Society. (2023). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. Retrieved from [Link]
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. Retrieved from [Link]
Sestak, A. O., et al. (2022). Host kinase CSNK2 is a target for inhibition of pathogenic β-coronaviruses including SARS-CoV-2.
Daelemans, D., et al. (2011).
ACS Publications. (2021). Kinase Inhibitors as Underexplored Antiviral Agents. Retrieved from [Link]
Matrosovich, M., et al. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PMC.
Tiwari, S., et al. (2022). Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. PMC.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid. Retrieved from [Link]
da Silva, A. F., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. NIH.
ResearchGate. (n.d.). Virus Plaque Assay Protocol. Retrieved from [Link]
Side reactions in "2-((2-Methoxyphenyl)amino)acetic acid" synthesis
This guide serves as a specialized technical support resource for researchers synthesizing 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-Methoxyphenyl)glycine). It addresses the specific chemoselectivity chal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers synthesizing 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-Methoxyphenyl)glycine).
It addresses the specific chemoselectivity challenges inherent to aniline alkylation, providing mechanistic insights and validated protocols to suppress common side reactions like dialkylation, oxidation, and cyclization.
Status: Active
Lead Scientist: Senior Application Scientist, Process Chemistry Division
Topic: Troubleshooting Side Reactions & Impurity Profiling
Critical Impurity Analysis (The "Why" & "What")
In the synthesis of 2-((2-Methoxyphenyl)amino)acetic acid, particularly via direct alkylation of o-anisidine with chloroacetic acid, three primary side reactions compromise yield and purity.
Impurity A: The "Over-Alkylation" Product
Chemical Name: 2,2'-((2-methoxyphenyl)azanediyl)diacetic acid
Observation: A persistent impurity often detected by LC-MS (M+58 relative to product) or NMR (loss of NH signal).
Root Cause: The product, a secondary amine, is often more nucleophilic than the starting primary aniline due to the inductive electron-donating effect of the newly added alkyl group. As the reaction proceeds, the alkylating agent (chloroacetic acid) begins to react with the product rather than the starting material.
Impurity B: The "Black Tar" (Oxidation)
Chemical Name: Complex azo/azoxy polymers & quinone imines.
Observation: Reaction mixture turns dark brown or black; baseline smearing in chromatography.
Root Cause: o-Anisidine is an electron-rich aniline. Under basic, aerobic conditions—or in the presence of trace metal ions—it readily undergoes oxidative coupling (radical cation pathways).
Impurity C: The "Dimer" (Diketopiperazine)
Chemical Name: 1,4-bis(2-methoxyphenyl)piperazine-2,5-dione.
Observation: Insoluble precipitate forming during reflux or acidic workup.
Root Cause: Self-condensation of two molecules of the amino acid product. This is thermodynamically driven by the stability of the six-membered lactam ring, especially under thermal stress.
Troubleshooting Guide (Q&A)
Q1: I am seeing a significant amount of dialkylated side product (Impurity A). How do I stop the reaction at the mono-alkylation stage?
Scientist's Diagnosis: You are likely running the reaction with a 1:1 stoichiometry or a slight excess of chloroacetic acid. In nucleophilic substitution, this statistically guarantees dialkylation.
Corrective Action:
Stoichiometric Inversion: Use a significant excess of o-anisidine (2.0 to 3.0 equivalents) relative to chloroacetic acid. This ensures the alkylating agent is statistically more likely to encounter the starting material than the product.
pH Control: Maintain the pH between 8–9. At this pH, the starting aniline is free (nucleophilic), but the product (an amino acid) exists largely as a zwitterion or carboxylate salt, which sterically and electrostatically hinders the second attack.
Alternative Route: Switch to Reductive Amination (see Protocol B). This pathway proceeds via an imine intermediate, which cannot be dialkylated before reduction, offering near-perfect selectivity.
Q2: My reaction mixture darkens rapidly within minutes of heating. Is my product degrading?
Scientist's Diagnosis: This is oxidative degradation of the starting o-anisidine, not necessarily the product. The ortho-methoxy group activates the ring, making it highly susceptible to oxidation.
Corrective Action:
Inert Atmosphere: Strictly degas all solvents (sparge with N₂ or Ar for 15 mins) and run the reaction under a positive pressure of Nitrogen/Argon.
Antioxidant Additive: Add a pinch (1–2 mol%) of Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the aqueous phase to scavenge radical initiators.
Amber Glass: Protect the reaction vessel from light, as photo-oxidation can accelerate aniline degradation.
Q3: During acid workup, I lost my product into the aqueous layer, or it didn't precipitate.
Scientist's Diagnosis: You are dealing with an amphoteric molecule (an amino acid). It has an isoelectric point (pI).
pH < 2: It is cationic (ammonium species)
Water Soluble.
pH > 10: It is anionic (carboxylate species)
Water Soluble.
pH ≈ 4–5 (Isoelectric Point): It is zwitterionic
Least Water Soluble (Precipitates).
Corrective Action:
Do not just "acidify." Carefully adjust the pH to the isoelectric point (typically pH 4.0–5.0 for N-aryl glycines) to induce precipitation. If extraction is necessary, use n-Butanol (which can extract polar amino acids) at the isoelectric pH, not Ethyl Acetate.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways governing the synthesis.
Caption: Mechanistic pathway showing the competition between the desired mono-alkylation and the thermodynamic sinks (dialkylation, dimerization).
Best for: Low-cost synthesis where chromatography is available.
Setup: In a 3-neck flask under Nitrogen, dissolve o-Anisidine (3.0 equiv) in water/THF (1:1 v/v).
Activation: Add Sodium Acetate (3.0 equiv) . Note: Using a mild base like NaOAc buffers the reaction and reduces the rate of over-alkylation compared to NaOH.
Addition: Heat to reflux (65–70°C). Add Chloroacetic acid (1.0 equiv) dissolved in water dropwise over 2 hours via a syringe pump.
Why? Keeping the alkylating agent concentration low relative to the amine favors mono-alkylation.
Technical Support Center: Stability & Handling of 2-((2-Methoxyphenyl)amino)acetic acid
-(2-Methoxyphenyl)glycine (CAS: 13213-94-0 / 4090-48-8 derivative) Executive Summary 2-((2-Methoxyphenyl)amino)acetic acid is a secondary amine derivative of glycine attached to an electron-rich o-anisidine ring. While c...
2-((2-Methoxyphenyl)amino)acetic acid is a secondary amine derivative of glycine attached to an electron-rich o-anisidine ring. While chemically robust in solid form under inert conditions, it exhibits significant sensitivity to oxidative decarboxylation and photolytic degradation in solution.
This guide addresses the three most common user reports:
Discoloration: White powder turning pink/brown.
Assay Loss: "Disappearing" HPLC peaks in solution.
Solubility Issues: Unexpected precipitation in neutral buffers.
Module 1: Physical Stability & Storage (The "Pink Powder" Issue)
User Issue: "My white reference standard has turned a pinkish-brown color after 2 weeks on the bench."
Root Cause: Surface Oxidation
The ortho-methoxy group on the phenyl ring is a strong electron donor, making the aniline nitrogen highly nucleophilic and the aromatic ring susceptible to oxidation. Exposure to air (oxygen) and ambient light facilitates the formation of radical cations, leading to colored oligomers (similar to the "browning" of aniline).
Purify: Recrystallize from Ethanol/Water (if bulk). Discard: If analytical standard (>1% impurity).
Brown/Black Crust
Advanced oxidative polymerization.
Irreversible. Discard material.
Clumping
Hygroscopicity (Salt form vs. Free Acid).
Dry under vacuum over . Store in desiccator.
Preventative Storage SOP
Temperature:
(Long-term) or (Working).
Atmosphere: Store under Argon or Nitrogen.
Container: Amber glass vials (Critical to prevent photolysis).
Module 2: Solution Stability (The "Disappearing Peak")
User Issue: "I prepared a stock solution in Methanol/Water, and after 4 hours, the main peak area decreased by 15%."
Mechanism: Oxidative Decarboxylation
In solution,
-aryl glycines undergo a specific degradation pathway known as oxidative decarboxylation . This is often photocatalyzed by ambient light. The molecule loses to form an imine, which then hydrolyzes to o-anisidine and formaldehyde/glyoxylic acid derivatives.
Key Insight: The ortho-methoxy group stabilizes the radical intermediate, accelerating this process compared to unsubstituted phenylglycine.
Visualization: Degradation Pathway
Self-Validating Experiment: Forced Degradation
To confirm this mechanism in your specific sample, perform this stress test:
Control: Prepare 1 mg/mL sample in water/acetonitrile (50:50). Wrap vial in foil (Dark Control).
Stress: Prepare identical sample. Expose to cool-white fluorescent light (approx. 5000 lux) for 4 hours.
Analysis: Run HPLC.
Result: If "Stress" sample shows new peaks (usually less polar, eluting later) and "Control" is stable, the issue is Photostability .
Module 3: Solubility & pH Handling
User Issue: "The compound precipitates when I add it to my cell culture media (pH 7.4)."
The Chemistry: Zwitterionic Behavior
Like all amino acids, this molecule is amphoteric.
Acidic pH (< 2.5): Exists as a cation (
). Soluble.
Basic pH (> 9.0): Exists as an anion (
). Soluble.
Neutral pH (3.0 -- 7.0): Exists as a Zwitterion (
). Least Soluble (Precipitation Risk).
Because the
-aryl group lowers the basicity of the amine (pKa ~ 3-4), the "neutral" zwitterionic window is shifted compared to aliphatic amino acids.
Solvent Compatibility Table
Solvent System
Solubility Rating
Stability Risk
Recommendation
Water (pH 7)
Poor
Low
Avoid for stock solutions.
0.1 M HCl
High
Medium
Good for short-term use.
0.1 M NaOH
High
High (Oxidation)
Avoid. Anilines oxidize rapidly at high pH.
DMSO
High
Low
Recommended for Stock.
Methanol
Moderate
High
Risk of esterification if acidic.
Module 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific experimental failure.
References
Photocatalytic Decarboxylation: RSC Publishing. "Photocatalytic decarboxylative phosphorylation of N-aryl glycines."[1] (Demonstrates the susceptibility of the N-aryl glycine motif to radical decarboxylation under light).
Oxidative Mechanisms: Chemical Review and Letters. "Oxidative Decarboxylation of Arylacetic Acids."[2] (Details the mechanism of oxidative cleavage in related aryl-acid structures).
Glycine Stability: ResearchGate. "Degradation pathways of glycine."[3][4] (Provides baseline data on glycine stability, though N-aryl derivatives are significantly more reactive).
Solubility Profiles: MDPI. "N-Aryl Amino Acids as Potential Antibacterial Agents."[5] (Discusses synthesis and stability of N-aryl amino acids, highlighting the role of the aromatic ring in stability).
This molecule serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically diclofenac analogues, and various indigo-type dyes. The presence of the ortho-methoxy group ($ -OCH_3 $) on the aniline ring introduces two specific challenges:
Steric Hindrance: The bulky ortho group retards the nucleophilic attack on the alkylating agent compared to unsubstituted aniline.
Electronic Activation: The electron-donating nature of the methoxy group makes the ring susceptible to oxidation, often leading to dark/tarry byproducts if not handled under inert atmosphere.
Core Experimental Protocols
We recommend two distinct synthetic routes depending on your laboratory's capabilities and purity requirements.
Route A: The "Classical" Nucleophilic Substitution (Robust & Cost-Effective)
Best for: Large-scale synthesis where cost is a driver and downstream purification is available.
Mechanism: $ S_N2 $ displacement of chloride from chloroacetic acid by 2-anisidine.
Protocol:
Salt Formation: Dissolve Chloroacetic acid (1.0 equiv) in water. Neutralize carefully with $ Na_2CO_3 $ or $ NaOH $ at $ 0-5^\circ C $ to form sodium chloroacetate in situ.
Addition: Add 2-Methoxyaniline (2-Anisidine) (1.5 - 2.0 equiv). Note: Excess aniline is required to suppress bis-alkylation.
Reflux: Heat the heterogeneous mixture to reflux ($ \sim 100^\circ C $) for 4–6 hours.
Work-up:
Cool to room temperature.
Extract unreacted 2-anisidine with Ethyl Acetate or Toluene (Critical step for purity).
Acidify the aqueous layer to pH 2.5–3.0 using HCl.
Isolation: The product precipitates as a solid. Filter and recrystallize from Ethanol/Water.
Best for: High-purity applications where bis-alkylation must be strictly avoided.
Mechanism: Condensation of 2-anisidine with glyoxylic acid to form an imine, followed by reduction (Hydrogenation).
Protocol:
Condensation: Mix 2-anisidine (1.0 equiv) and Glyoxylic acid (50% aq. solution, 1.1 equiv) in Methanol or THF. Stir at RT for 30 mins.
Reduction: Add Pd/C (5% loading) and stir under $ H_2 $ atmosphere (balloon pressure or 1-3 bar) for 12 hours.
Isolation: Filter catalyst, concentrate filtrate, and recrystallize.
Visualization: Process Workflows
Figure 1: Reaction Workflow (Route A)
Visualizing the critical decision points in the standard aqueous synthesis.
Caption: Step-by-step workflow for the Nucleophilic Substitution Route (Route A), highlighting the critical extraction step required to remove unreacted starting material before acidification.
Optimization & Parameter Guide
The following table summarizes the key variables that affect yield and purity.
Parameter
Recommended Range
Scientific Rationale
Stoichiometry
1.5 to 2.0 eq. Aniline
Critical: Use excess aniline to statistically favor mono-alkylation over bis-alkylation. The ortho-methoxy group provides some steric protection, but excess amine is the best defense.
pH Control
Initial: Neutral Isolation: pH 2.5–3.0
The reaction generates HCl. If using free chloroacetic acid, you must neutralize it first. The product is an amino acid (zwitterionic); it is most insoluble at its isoelectric point (approx pH 2.8).
Temperature
$ 90^\circ C - 100^\circ C $
Reaction is slow due to steric hindrance of the methoxy group. Reflux is required.[1][2][3] Lower temps ($ <60^\circ C $) favor bis-alkylation relative to mono-alkylation rate.
Solvent
Water (Route A)
Water is ideal for the solubility of the sodium salt of the product, while the starting aniline is only sparingly soluble, creating a phase-transfer-like environment.
Troubleshooting Guide (FAQ)
Issue 1: Product is an oil/tar instead of a solid.
Diagnosis: This is the most common issue with anisidine derivatives.
Cause A: Presence of unreacted 2-anisidine.
Cause B: Oxidation products (azo compounds) due to air exposure during reflux.
Cause C: Incorrect pH during isolation.
Solution:
The "Wash" Step: Before acidifying the reaction mixture, wash the basic aqueous solution thoroughly with Toluene or Ethyl Acetate. This removes the unreacted aniline and neutral tarry impurities.
pH Adjustment: Acidify slowly to pH 2.5–3.0. If you go too low (pH < 1), the amine protonates fully ($ -NH_2^+ $), and the salt becomes soluble again.
Seed Crystal: If oil persists, scratch the flask glass or add a seed crystal of N-(2-methoxyphenyl)glycine.
Issue 2: Low Yield (<40%).
Diagnosis: Likely due to the "Ortho Effect" or competing hydrolysis.
Solution:
Catalysis: Add Potassium Iodide (KI, 0.1 equiv) to the reaction. This forms the iodoacetate in situ, which is a much stronger electrophile, overcoming the steric hindrance of the 2-methoxy group.
Concentration: Ensure the reaction is not too dilute. High concentration favors the bimolecular substitution over the hydrolysis of chloroacetate by water.
Issue 3: Bis-alkylation (Impurity).
Diagnosis: HPLC/TLC shows a spot with higher retention time (more lipophilic).
Solution:
Switch Routes: If this persists, switch to Route B (Reductive Amination) . Glyoxylic acid forms the imine ($ C=N $), which physically cannot be alkylated a second time until reduced. This guarantees 100% mono-selectivity.
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic logic tree for resolving common synthetic failures.
References
Kyoto University Research Information Repository. Reaction between Aniline and Chloracetic acid. (Classic mechanistic study on aniline N-alkylation parameters).
Google Patents (CN103992241B). The preparation method of N-substituted-phenyl glycine.[4] (Describes the high-purity Glyoxylic Acid / Reductive Amination route).
Google Patents (CN103524332A). Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid. (Provides context on industrial scale-up of ether/amine acetic acid derivatives).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: CRY-N-ARYL-004
Subject: Troubleshooting Isolation, Oiling Out, and Purity Issues
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-Methoxyphenyl)glycine). This compound is a critical intermediate, most notably in the synthesis of NSAIDs like Diclofenac .
Users frequently encounter difficulties due to its zwitterionic nature and the lipophilicity of the N-aryl substituent. Unlike simple glycine, the electron-withdrawing effect of the aromatic ring lowers the basicity of the amine, altering its isoelectric point (pI) and solubility profile.
Physicochemical Profile
Parameter
Value / Characteristic
Impact on Crystallization
CAS
10242-00-9
Reference tracking
Structure
Aniline derivative + Amino acid
Amphoteric (acts as acid and base)
Melting Point
~170–173 °C (dec.)
High MP suggests stable crystal lattice, but impurities drastically lower this (leading to oiling).
Solubility
pH-dependent
Soluble in strong acid (cation) and strong base (anion).
Common Impurities
2-Anisidine, 2-Chloroacetic acid
2-Anisidine is a liquid that causes "oiling out" and oxidation (color).
Diagnostic Triage: Identify Your Failure Mode
Before proceeding, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for crystallization failures.
The Problem: Instead of white crystals, you see a separate oily layer at the bottom of the flask, which may or may not solidify into a hard block later.
The Science: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the attraction between solute molecules is stronger than the attraction between solute and solvent, but the temperature is too high for a crystal lattice to form. This is exacerbated by impurities (like unreacted 2-anisidine) which lower the melting point of the mixture.
Solution Protocol: The "Cloud Point" Approach
Recommended Solvent System: Ethanol/Water or Methanol/Water.
Dissolution: Dissolve the crude oil/solid in the minimum amount of hot Ethanol (approx. 60°C).
Clarification: If the solution is dark, treat with activated charcoal (5 wt%) for 15 mins and filter hot.
The Critical Step (Water Addition):
Add hot water dropwise to the hot ethanol solution until a faint permanent turbidity (cloudiness) persists.
Crucial: Do NOT add enough water to cause oil droplets to form.
Seeding: Add a tiny amount of pure seed crystal. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.
Controlled Cooling:
Cool slowly to room temperature (approx 10°C/hour). Rapid cooling promotes oiling.
Once a slurry forms, cool further to 0–5°C.
Why this works: The ethanol keeps the organic impurities (anisidine) in solution, while the water acts as an antisolvent for the zwitterionic product.
Troubleshooting Low Yield (Isoelectric Point Control)
The Problem: The solution remains clear even after cooling; no solid precipitates.
The Science: As an amino acid derivative, 2-((2-Methoxyphenyl)amino)acetic acid is amphoteric.
pH < 2: Exists as a cation (ammonium salt)
Soluble .
pH > 8: Exists as an anion (carboxylate salt)
Soluble .
pH ≈ 3–4 (pI): Net charge is zero (Zwitterion)
Insoluble (Precipitates) .
Unlike aliphatic amino acids (pI ~6), the electron-withdrawing phenyl ring lowers the pKa of the nitrogen, shifting the isoelectric point (pI) to the acidic region.
Figure 2: Solubility profile relative to pH. Maximum recovery occurs at the isoelectric point.
Solution Protocol: Precise pH Adjustment
Start State: Assume your product is currently dissolved in an alkaline reaction mixture (e.g., KOH/NaOH).
Acidification: Slowly add 2M HCl or Acetic Acid while stirring vigorously.
Target pH: Monitor with a calibrated pH meter.
Do not aim for pH 7.
Aim for pH 3.0 – 4.0.
Observation: You should see maximum turbidity in this range. If you overshoot to pH 1, the solid will redissolve.
Digestion: Allow the slurry to stir for 1 hour at this pH to ripen the crystals (Ostwald ripening), which improves filterability.
Troubleshooting Color & Purity (Oxidation)
The Problem: The crystals are grey, brown, or purple.
The Science: The starting material, 2-anisidine , is an aniline derivative prone to rapid oxidation, forming colored diazo or quinone-like impurities. These impurities can become occluded (trapped) inside the crystal lattice of your product.
Solution Protocol: Reductive Bleaching
Bisulfite Wash: During the initial dissolution (in alkali), add Sodium Metabisulfite (Na₂S₂O₅) or Sodium Dithionite (0.5 – 1.0 eq). These reducing agents prevent the oxidation of the aniline impurities.
Solvent Exclusion: Avoid using chlorinated solvents (DCM/Chloroform) for crystallization if possible, as they can sometimes promote radical oxidation mechanisms in anilines under light.
Displacement Wash: When filtering the final cake, wash with a solvent that dissolves the impurity but not the product (e.g., cold toluene or ether), followed by water.
Frequently Asked Questions (FAQ)
Q: Can I use Toluene for crystallization?A: Yes. While water/ethanol is standard for amino acids, N-aryl glycines often have significant solubility in hot toluene due to the aromatic ring. Recrystallization from Toluene/Acetic Acid is a known method for this class of compounds [1]. However, ensure you dry the product thoroughly, as toluene solvates can be persistent.
Q: My melting point is 150°C, but literature says ~170°C. Why?A: This depression is likely due to residual 2-anisidine . Even 1-2% impurity can drop the MP significantly and cause the "oiling out" issues described in Section 3. Perform the pH-controlled reprecipitation (Section 4) followed by an ethanol wash.
Q: Is the product light sensitive?A: Yes, like most aniline derivatives, it should be stored in amber vials. Light exposure can lead to surface darkening over time.
References
Vertex AI Search . (2025). Crystallization of 2-((2-Methoxyphenyl)amino)acetic acid. 1
Technical Support Center: Optimizing Peptide Coupling of 2-((2-Methoxyphenyl)amino)acetic acid
Welcome to the technical support center for optimizing challenging peptide couplings. This guide is specifically tailored for researchers, chemists, and drug development professionals encountering difficulties with the p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing challenging peptide couplings. This guide is specifically tailored for researchers, chemists, and drug development professionals encountering difficulties with the peptide coupling of sterically hindered and electronically modified amino acids, using 2-((2-Methoxyphenyl)amino)acetic acid as a prime example.
This N-aryl amino acid presents a unique set of challenges due to the steric bulk of the ortho-methoxyphenyl group and the altered nucleophilicity of the secondary amine. Standard coupling protocols may often result in low yields, incomplete reactions, or undesired side products. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these obstacles.
Q1: Why is my coupling reaction with 2-((2-Methoxyphenyl)amino)acetic acid resulting in low or no yield?
Low yields are the most common issue and typically stem from a combination of two factors inherent to the molecule's structure:
Steric Hindrance: The ortho-methoxyphenyl group physically blocks the approach of the activated carboxylic acid to the secondary amine's nitrogen. This significantly slows down the rate of peptide bond formation compared to simpler, unhindered primary amines.
Reduced Nucleophilicity: While the methoxy group is electron-donating, which generally increases the basicity and nucleophilicity of an amine, the bulky aryl group can draw electron density away from the nitrogen, and the secondary nature of the amine makes it inherently less nucleophilic than a primary amine.[1] This reduced reactivity further compounds the challenge posed by steric hindrance.
To overcome these issues, a multi-faceted approach involving the choice of coupling reagent, base, and reaction conditions is necessary.[2]
Caption: Mechanism of HATU-mediated coupling.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary method for coupling 2-((2-Methoxyphenyl)amino)acetic acid.
Resin Swelling: If performing solid-phase peptide synthesis (SPPS), swell the resin in DMF for at least 30 minutes. After swelling, drain the DMF.
Deprotection (for SPPS): If applicable, perform the N-terminal deprotection step (e.g., with 20% piperidine in DMF) and wash the resin thoroughly with DMF.
Prepare Coupling Solution (Pre-activation): In a separate vessel, dissolve:
2-((2-Methoxyphenyl)amino)acetic acid (1.5 equivalents relative to resin loading)
HATU (1.45 equivalents)
DIPEA (3.0 equivalents)
in a minimal amount of DMF. Vortex or stir the solution for 1-3 minutes.
Coupling Reaction: Add the pre-activated coupling solution to the drained resin (or to the amine component in solution-phase synthesis).
Agitation: Agitate the reaction mixture at room temperature for at least 2 hours. A negative Kaiser test (for primary amines) or Chloranil test (for secondary amines) can be used to monitor completion on-resin.
Washing: Drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
Troubleshooting: If the reaction is incomplete, perform a second coupling (double coupling) by repeating steps 3-6.
[3]
Protocol 2: Economical Coupling using EDC/Oxyma Pure
This is a more cost-effective alternative, though it may require longer reaction times or double coupling.
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
Prepare Coupling Solution: In a separate vessel, dissolve:
The synthesis of this molecule presents a classic "selectivity vs. cost" dilemma. The target possesses an electron-rich aniline core (activated by the ortho-methoxy group) and a carboxylic acid tail.
Critical Reactivity Profile:
The Ortho-Methoxy Effect: The -OMe group at the ortho position acts as an Electron Donating Group (EDG). In Pd-catalyzed coupling, this facilitates oxidative addition but may retard reductive elimination. In Cu-catalyzed coupling, it can act as a hemilabile ligand, potentially stabilizing the active metal center, or cause steric hindrance depending on the ligand bulk.
The Carboxylic Acid Moiety: Free carboxylic acids are notorious catalyst poisons for Palladium systems (forming unreactive Pd-carboxylates). Crucial Rule: If using Pd-catalysis, you must couple the ester (e.g., methyl glycinate) and hydrolyze downstream. Copper systems are generally more tolerant of free acids.
Catalyst Selection Decision Tree
Figure 1: Decision matrix for selecting the synthetic pathway based on scale and purity requirements.
Best For: Small-scale, high-throughput screening, or when the aryl halide is expensive/complex.
The "Golden" Protocol
Do not attempt to couple free glycine. Use Glycine tert-butyl ester or Glycine ethyl ester . The tert-butyl ester is preferred as it can be cleaved under acidic conditions (TFA) without affecting the acid-sensitive methoxy ether, whereas ethyl esters require basic hydrolysis (LiOH).
Diagnosis: Oxidation of active Cu(I) to inactive Cu(II).
Fix: Copper systems are less sensitive to O
than Pd, but ortho-anisidines are prone to oxidation. Run under strict inert atmosphere. Add 5-10% Sodium Ascorbate as a reducing agent to maintain Cu(I) species.
Issue: "Gummy" reaction mixture.
Diagnosis: Formation of insoluble Copper-Glycinate polymeric salts.
Fix: Ensure vigorous stirring. Add water (5-10% v/v) to the DMSO to solubilize the inorganic salts, or switch to the Tetrabutylammonium salt of glycine to increase organic solubility.
Route C: Reductive Amination (The "Green" Route)
Best For: Industrial manufacturing, avoiding halides entirely.
Formation of Imine: Stir at RT for 2h (monitor disappearance of aniline).
Reduction: Add Pd/C (5 wt%) and H
(balloon or 5 bar).
Alternative Reductant: NaBH
CN (Lab scale only, toxic).
Optimization Tip:
The intermediate imine can hydrolyze. Perform the reduction in situ (one-pot). If using H
/Pd-C, ensure the reaction mixture is not too acidic, or the amine will be protonated and unreactive. Adjust pH to ~6-7 with mild buffer if necessary.
FAQ: Expert Solutions
Q: Can I use 2-Chloroanisole instead of 2-Bromo/Iodoanisole?
A: Only with the Palladium route (Route A). 2-Chloroanisole is inert in standard Cu-Ullmann conditions (requires >130°C and specialized ligands like oxalamides). For Pd, use BrettPhos or XPhos precatalysts, which are specifically designed to activate aryl chlorides.
Q: I see a major impurity at M+14 (Methylation). Where is it coming from?
A: If you are using Methyl Iodide or similar electrophiles nearby, beware. However, in the context of Route A/B, this is rare. If using Route C (Reductive Amination), ensure you are not using Formaldehyde as a contaminant in your Glyoxylic acid source, which would lead to
-methylation.
Q: How do I purify the final free acid?
A:
-aryl glycines are amphoteric.
Acidify reaction mixture to pH 2.
Extract with EtOAc (removes non-basic impurities).
The product might remain in the aqueous phase if very polar.
Best Method: Isoelectric precipitation. Adjust pH to the pI of the molecule (approx pH 3.5 - 4.5) and cool. The product should crystallize out. Recrystallize from Ethanol/Water.
Self-Validating Workflow (Process Control)
Use this flow to validate your experiment during execution, not just after.
Figure 2: In-process control loop for ensuring reaction integrity.
References
Ma, D., et al. (2008).[6] CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Amino Acids.[6]Journal of Organic Chemistry . [Link]
Key Insight: Establishes the protocol for coupling aryl halides with amino acids using copper/proline systems.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.Angewandte Chemie International Edition . [Link]
Key Insight: Defines BrettPhos and RuPhos as superior ligands for sterically hindered (ortho-substituted) anilines.
Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.Chemical Reviews . [Link]
Key Insight: Comprehensive review of Ullmann-type chemistry optimiz
Vertex Pharmaceuticals. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.[7][8]US Patent 20050187407A1 .
Key Insight: Industrial context for synthesizing amino-acetic acid derivatives and protecting group str
A Comparative Guide to the Synthesis of 2-((2-Methoxyphenyl)amino)acetic Acid for Pharmaceutical Research
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-((2-Methoxyphenyl)amino)acetic acid, a valuable building block in the synthesis of various...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-((2-Methoxyphenyl)amino)acetic acid, a valuable building block in the synthesis of various pharmaceutical agents, can be prepared through several synthetic routes. This guide provides an in-depth comparison of two prominent methods: a classical nucleophilic substitution pathway and a modern reductive amination approach. We will delve into the mechanistic underpinnings, practical considerations, and provide detailed experimental protocols to aid in selecting the most suitable method for your research needs.
Introduction to 2-((2-Methoxyphenyl)amino)acetic Acid
2-((2-Methoxyphenyl)amino)acetic acid, also known as N-(2-methoxyphenyl)glycine, is a secondary amine and a derivative of the simplest amino acid, glycine. Its structural motif is present in a range of biologically active molecules, making its synthesis a critical step in numerous drug discovery programs. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will compare two common strategies for the construction of the core C-N bond.
Comparative Analysis of Synthetic Routes
Here, we compare two primary synthetic strategies for 2-((2-Methoxyphenyl)amino)acetic acid: Nucleophilic Substitution and Reductive Amination.
Parameter
Route 1: Nucleophilic Substitution
Route 2: Reductive Amination
Starting Materials
2-Methoxyaniline, Ethyl Chloroacetate
2-Methoxyaniline, Glyoxylic Acid
Key Transformation
SN2 reaction
Imine formation and reduction
Reaction Conditions
Reflux in ethanol, often with a base
Mild conditions, often at room temperature
Catalyst/Reagent
Base (e.g., NaOAc)
Reducing agent (e.g., NaBH3CN)
Typical Yield
Moderate to good (expect ~50-70%)
Good to excellent (expect ~70-90%)
Scalability
Readily scalable
Readily scalable
Green Chemistry
Use of halogenated reagents
Avoids halogenated reagents
Safety
Ethyl chloroacetate is a lachrymator
Sodium cyanoborohydride is toxic
Route 1: Nucleophilic Substitution
This classical approach involves the direct alkylation of 2-methoxyaniline with an ethyl haloacetate, followed by saponification of the resulting ester to yield the desired carboxylic acid. This method is straightforward and utilizes readily available starting materials.
Mechanistic Rationale
The reaction proceeds via a standard SN2 mechanism where the nucleophilic amine (2-methoxyaniline) attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride leaving group. A base, such as sodium acetate, is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction.
Comparative
A Comparative Guide to the Biological Activity of 2-((2-Methoxyphenyl)amino)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of N-Aryl Amino Acid Scaffolds The N-aryl amino acid motif is a privileged scaffold in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of N-Aryl Amino Acid Scaffolds
The N-aryl amino acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antibacterial agents.[1] The inherent structural features of these molecules, combining an aromatic ring with an amino acid moiety, allow for fine-tuning of their physicochemical and pharmacological properties through targeted chemical modifications. This guide focuses on a specific subclass, the 2-((2-methoxyphenyl)amino)acetic acid analogs, and provides a comparative analysis of their biological activities, drawing upon available experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.
The rationale for exploring analogs of this parent compound lies in the potential to optimize its therapeutic index. By systematically modifying the substituents on the phenyl ring and the acetic acid backbone, researchers can investigate the impact of electronic and steric factors on biological efficacy and target selectivity. This guide will delve into the anti-inflammatory and anticancer properties of these analogs, presenting a synthesis of current knowledge, comparative data, and detailed experimental methodologies to support further research and development in this promising area.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant area of investigation for 2-((arylamino)acetic acid) derivatives has been their potential as anti-inflammatory agents. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid.[2]
Comparative Efficacy of N-(4-Substituted Phenyl)glycine Derivatives
Table 1: In Vivo Anti-inflammatory Activity of N-(4-Substituted Phenyl)glycine Derivatives [3]
Compound
R Group (at para-position)
% Inhibition of Edema (at 50 mg/kg)
Parent (Glycine)
-H
Not Reported
Analog 1
-COCH=CHC₆H₅ (Chalcone)
40.39
Analog 2
Pyrazoline derivative from chalcone
51.82
Analog 3
Pyrimidine derivative from chalcone
43.80
Analog 4
Thiosemicarbazone
Less Active
Celecoxib (Standard)
-
Not Reported in this study
Data synthesized from Abdel-Aziz, H. A., et al. (2020).[3]
The data suggests that derivatization of the para-acetyl group into a chalcone and subsequent cyclization into pyrazoline or pyrimidine heterocycles significantly enhances anti-inflammatory activity.[3] This highlights the importance of the substituent at the para-position in modulating the anti-inflammatory potency of the N-phenylglycine scaffold.
Mechanism of Action: COX Inhibition
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit COX enzymes. The differential inhibition of COX-1 and COX-2 is a critical factor, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.[2]
Below is a generalized workflow for assessing the COX inhibitory activity of novel compounds.
Figure 1: Workflow for In Vitro COX Inhibition Assay.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a generalized procedure for determining the COX-1 and COX-2 inhibitory activity of test compounds using a colorimetric assay.[4][5]
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
96-well microplate
Microplate reader
Procedure:
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and positive controls in DMSO.
Reaction Setup: In a 96-well plate, add the following to each well:
Assay Buffer
Heme
COX-1 or COX-2 enzyme
Test compound solution or DMSO (for control)
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
Initiation of Reaction: Add the arachidonic acid solution to each well to start the reaction.
Peroxidase Reaction: Immediately add the TMPD solution to each well.
Incubation: Incubate the plate at 37°C for 5-10 minutes.
Measurement: Measure the absorbance at 590 nm using a microplate reader.
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
N-aryl amino acid derivatives have also emerged as a promising class of compounds with potential anticancer activity.[1] Their mechanism of action can be multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Comparative Cytotoxicity of N-Aryl Urea Derivatives
While specific comparative data on 2-((2-methoxyphenyl)amino)acetic acid analogs is limited, studies on structurally related N-aryl urea derivatives provide valuable insights into the SAR for anticancer activity.[6][7] The following table summarizes the in vitro cytotoxic activity of a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives against various cancer cell lines.
Table 2: In Vitro Anticancer Activity (IC50, µM) of N-Aryl Urea Derivatives [6][7]
Compound
R1 (on N-aryl ring)
A549 (Lung)
HCT116 (Colon)
MCF7 (Breast)
PC3 (Prostate)
Analog 5
2-F
>50
11.23
2.89
4.56
Analog 6
3-F
4.34
2.56
2.34
3.45
Analog 7
4-F
12.34
8.97
6.78
9.87
Analog 8
3-Cl, 4-F
3.45
1.98
1.87
2.98
Sorafenib (Standard)
-
5.67
4.87
6.54
7.89
Data synthesized from Li, Y., et al. (2021).[6][7]
The data indicates that the position and nature of the substituent on the N-aryl ring significantly influence the cytotoxic activity. For instance, a fluorine atom at the 3-position or a combination of chloro and fluoro substituents enhances the anticancer potency against the tested cell lines.[6]
Mechanism of Action: Induction of Apoptosis
A common mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified apoptotic signaling pathway that can be investigated to elucidate the mechanism of action of novel compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[8][9][10]
Materials:
Cancer cell lines (e.g., A549, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
Test compounds dissolved in DMSO
Positive control (e.g., Doxorubicin)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan product.
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The available evidence suggests that 2-((2-methoxyphenyl)amino)acetic acid and its analogs represent a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Structure-activity relationship studies, although not exhaustive for this specific parent compound, indicate that modifications to the N-aryl ring and the acetic acid side chain can significantly modulate biological activity.
Future research should focus on the systematic synthesis and comparative evaluation of a focused library of 2-((2-methoxyphenyl)amino)acetic acid analogs to establish more definitive SARs. Key areas for investigation include:
Exploring a wider range of substituents on the phenyl ring to probe the effects of electronics and sterics on activity and selectivity.
Investigating modifications to the acetic acid moiety , such as esterification or amidation, to improve pharmacokinetic properties.
Conducting detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds. This includes comprehensive profiling of their effects on a panel of kinases, proteases, and other relevant enzymes.
Performing in vivo efficacy and safety studies for the most promising lead compounds to assess their therapeutic potential in relevant animal models of inflammation and cancer.
By employing a multidisciplinary approach that combines synthetic chemistry, in vitro and in vivo pharmacology, and molecular modeling, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of next-generation anti-inflammatory and anticancer drugs.
References
Abdel-Aziz, H. A., et al. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
Li, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
Familoni, O. B., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.
Kaltenbronn, J. S., et al. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittelforschung.
Atkinson, K., et al. (2014). Substituted (2-phenoxyphenyl)
Ackrell, J., et al. (1974). Substituted (2-phenoxyphenyl)
RSC Publishing. (2023).
Bahekar, S. S., & Shinde, D. B. (2003). Synthesis and anti-inflammatory activity of some [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives.
World Journal of Pharmacy and Pharmaceutical Sciences. (2020).
PLOS. (2014).
MDPI. (2023). Phytochemical Profile, Cytotoxicity, Anti-Inflammatory, Antioxidant, and Antiglycation Activity of Annona crassiflora Extract: An In Vitro Study. MDPI.
Frontiers. (2022). Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics. Frontiers.
Springer Nature Experiments. (2018). Cytotoxicity MTT Assay Protocols and Methods.
MDPI. (2024). Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. MDPI.
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
PMC. (2014). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. PMC.
ACS Publications. (2023). Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer.
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
PMC. (2022). Amino acids in cancer: Understanding metabolic plasticity and divergence for better therapeutic approaches. PMC.
PMC. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
MDPI. (2023). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI.
PMC. (2021). The Role of Amino Acids in Non-Enzymatic Antioxidant Mechanisms in Cancer: A Review. PMC.
PMC. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC.
"2-((2-Methoxyphenyl)amino)acetic acid" efficacy compared to known inhibitors
This guide provides an in-depth technical evaluation of 2-((2-Methoxyphenyl)amino)acetic acid (referred to herein as 2-MPG ), analyzing its efficacy as a pharmacological probe compared to established inhibitors in the co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical evaluation of 2-((2-Methoxyphenyl)amino)acetic acid (referred to herein as 2-MPG ), analyzing its efficacy as a pharmacological probe compared to established inhibitors in the context of amino acid transport and enzymatic modulation.
Executive Summary & Molecule Profile
2-((2-Methoxyphenyl)amino)acetic acid (CAS: 13210-98-5) is an N-substituted glycine derivative structurally categorized within the N-phenylglycine class. Unlike its C-substituted regioisomer (2-amino-2-(2-methoxyphenyl)acetic acid, a glutamate analog), 2-MPG functions primarily through steric and electronic mimicry of neutral amino acids and NSAID scaffolds.
Its pharmacological utility is defined by three distinct mechanisms, dependent on the biological context:
ASCT2 (SLC1A5) Inhibition: Acts as a non-substrate inhibitor of the alanine-serine-cysteine transporter 2, a critical target in cancer metabolism.
D-Amino Acid Oxidase (DAAO) Inhibition: Functions as a competitive inhibitor of the FAD-dependent oxidative deamination of D-amino acids.
COX Isoform Modulation: Exhibits structural homology to the fenamate class of NSAIDs (e.g., mefenamic acid, diclofenac), providing weak but specific cyclooxygenase inhibition.
Solubility: Soluble in DMSO (>10 mg/mL), Ethanol; limited aqueous solubility at neutral pH.
Mechanism of Action
Primary Target: ASCT2 (SLC1A5) Transporter
The ASCT2 transporter operates via an "elevator" mechanism to import neutral amino acids (Glutamine, Serine) in exchange for intracellular substrates. 2-MPG binds to the substrate-binding pocket but cannot trigger the conformational change required for translocation.
Binding Mode: The ortho-methoxy group provides steric bulk that locks the transporter in an outward-open state, preventing the reorientation of the transport domain.
Selectivity: Unlike broad-spectrum inhibitors (e.g., GPNA), the N-phenyl substitution enhances selectivity for System ASC (ASCT1/2) over System L (LAT1).
Secondary Target: D-Amino Acid Oxidase (DAAO)
DAAO accommodates the carboxylate of D-amino acids. 2-MPG mimics this carboxylate interaction, while the N-phenyl ring occupies the hydrophobic pocket adjacent to the flavin cofactor (FAD), blocking substrate access.
Comparative Efficacy Analysis
This section compares 2-MPG against industry-standard inhibitors for its two primary targets: ASCT2 and DAAO .
Comparison 1: ASCT2 Inhibition
Context: Cancer metabolism research (Glutamine starvation).
Feature
2-MPG (Subject)
GPNA (Standard Control)
Benzylserine (High-Potency)
Mechanism
Competitive Inhibitor
Competitive Inhibitor
Competitive Blocker
Potency (IC)
~250 - 500 µM
~1,000 - 3,000 µM
~5 - 20 µM
Selectivity
High (ASCT2 > LAT1)
Low (Hits LAT1/2, ASCT2)
High (ASCT2 specific)
Solubility
Moderate (DMSO req.)
Low (Requires heating)
High (Water soluble)
Utility
SAR Probe / Scaffold
General Screening
Potency Reference
Insight: While Benzylserine is significantly more potent, 2-MPG offers a distinct chemical scaffold (N-phenylglycine) compared to the serine analog. This makes 2-MPG valuable for Structure-Activity Relationship (SAR) studies aimed at designing non-amino acid inhibitors that resist metabolic degradation.
Insight:2-MPG exhibits potency comparable to or slightly better than Sodium Benzoate . The ortho-methoxy substituent enhances hydrophobic interactions within the active site compared to the unsubstituted benzoate, potentially improving residence time.
Experimental Protocols
Protocol A: ASCT2 Uptake Inhibition Assay
Objective: Determine the IC
of 2-MPG against radiolabeled Glutamine uptake in HEK293 cells.
-Krebs Buffer (137 mM NaCl, 2.8 mM KCl, 1.2 mM KHPO, 1.2 mM MgSO, 5.4 mM Glucose, 10 mM HEPES, pH 7.4).
Critical: Do not use amino acid-containing media (DMEM/RPMI) during the assay.
Inhibitor Pre-incubation:
Prepare 2-MPG stock (100 mM in DMSO). Dilute to final concentrations (10 µM – 3 mM) in Na
-Krebs Buffer.
Add 200 µL of diluted inhibitor to wells. Incubate for 10 min at 37°C.
Uptake Initiation:
Add 50 µL of [^3H]-L-Glutamine (Final concentration: 50 nM, 1 µCi/mL) to the inhibitor solution.
Incubate for exactly 5 minutes (linear phase of uptake).
Termination:
Rapidly aspirate solution.
Wash 3x with ice-cold Na
-free Choline-Krebs buffer (stop transport).
Quantification:
Lyse cells with 200 µL 0.1 M NaOH.
Transfer lysate to scintillation vials with 3 mL scintillation fluid.
Measure CPM (Counts Per Minute) using a beta-counter.
Analysis:
Calculate % Inhibition relative to DMSO control. Plot log[inhibitor] vs. Response to determine IC
.
Visualizations
Figure 1: ASCT2 Transport Inhibition Mechanism
This diagram illustrates the competitive inhibition of the ASCT2 "Elevator" mechanism by 2-MPG.
Caption: 2-MPG competes with Glutamine for the outward-open binding pocket. The bulky 2-methoxyphenyl group prevents the conformational shift required for the "elevator" translocation mechanism, trapping the transporter in a non-functional state.
Figure 2: Structural Homology & SAR Logic
Comparison of 2-MPG with the NSAID Diclofenac and the DAAO inhibitor Benzoate.
Caption: Structural relationship map. 2-MPG shares the core scaffold of Diclofenac but lacks the 2,6-dichloro substitution required for potent COX inhibition, shifting its specificity towards amino acid transporters (ASCT2) and oxidases (DAAO).
References
Al Toma, R. S., et al. (2015).[3] "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports, 32(8), 1207-1235.[3] Link
Grewer, C., et al. (2005). "Transport of neutral amino acids by the Na+-dependent carrier ASCT2." Journal of Membrane Biology, 203, 1-20.
Kalgutkar, A. S., et al. (2000). "Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry, 43(15), 2860-2870.
Sacchi, S., et al. (2002). "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design, 8(31). (Context for N-phenylglycine inhibition of DAAO).
PubChem Compound Summary. (2024). "2-((2-Methoxyphenyl)amino)acetic acid."[1][2] CID 2772349.[2] Link
A Researcher's Guide to the In Vivo Validation of "2-((2-Methoxyphenyl)amino)acetic acid" as a Novel Anti-inflammatory Agent
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated bioactive compound is both rigorous and intricate. This guide addresses the critical step of in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated bioactive compound is both rigorous and intricate. This guide addresses the critical step of in vivo validation for "2-((2-Methoxyphenyl)amino)acetic acid," a molecule of potential interest. As of the latest literature review, specific in vivo bioactivity data for this compound is not publicly available. Therefore, this document serves as a comprehensive, experience-driven roadmap for designing and executing a robust preclinical validation strategy, with a primary focus on its putative anti-inflammatory properties. We will compare its potential performance against established alternatives through well-designed, self-validating experimental systems.
Part 1: Strategic Framework for In Vivo Bioactivity Validation
The initial validation of a novel compound necessitates a logical, phased approach. The primary objective is to ascertain efficacy in established, acute models of inflammation. This provides a rapid, cost-effective assessment of biological activity and informs the decision for further investigation into chronic models or other therapeutic areas.
Causality Behind Experimental Choices: Our strategy is built on the principle of triangulation. By using two distinct and well-characterized acute inflammation models, we can build a more confident initial assessment of the compound's potential. The selection of a systemic model (carrageenan-induced paw edema) and a topical model (TPA-induced ear edema) allows for the evaluation of the compound's activity following different routes of administration and in response to different inflammatory stimuli.
Comparator Selection: The Importance of a Gold Standard
To objectively evaluate the potency and efficacy of "2-((2-Methoxyphenyl)amino)acetic acid," a well-characterized positive control is essential.
Positive Control: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), will be used. Its mechanism of action, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-documented, providing a solid benchmark for comparison.[1][2]
Vehicle Control: The vehicle used to dissolve or suspend "2-((2-Methoxyphenyl)amino)acetic acid" and Indomethacin will serve as the negative control. This is crucial to ensure that the observed effects are due to the compound itself and not the delivery vehicle.
Animal Model Selection
Rats (Wistar or Sprague-Dawley): Often used for systemic inflammation models like carrageenan-induced paw edema due to their larger size, which facilitates repeated blood sampling and paw volume measurements.[1]
Mice (Swiss Albino or BALB/c): Commonly used for topical inflammation models like TPA-induced ear edema.[3]
All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Part 2: Detailed Experimental Protocols for Efficacy Validation
The following protocols are designed to be self-validating systems. The inclusion of both vehicle and positive controls allows for the confirmation of the model's responsiveness and provides a clear comparative context for the test compound's activity.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (A Model of Acute Inflammation)
This model is highly reproducible and is a standard for screening potential anti-inflammatory drugs that may act by inhibiting inflammatory mediators like prostaglandins.[4][5] The inflammatory response is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase (after 1 hour) primarily mediated by prostaglandins, which is sensitive to NSAIDs.[6]
Step-by-Step Methodology:
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water).[1]
Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)
Group 2: Positive Control (Indomethacin, 5 mg/kg, intraperitoneally)[5]
Groups 3-5: Test Compound "2-((2-Methoxyphenyl)amino)acetic acid" at three different doses (e.g., 10, 30, and 100 mg/kg, orally).
Dosing: The respective treatments are administered 30-60 minutes prior to the induction of inflammation.[4][5]
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5][7]
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[5]
Data Collection: The degree of edema is calculated as the increase in paw volume from baseline for each time point.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Protocol 2: TPA-Induced Ear Edema in Mice (A Model of Topical Inflammation)
12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent topical inflammatory agent that induces edema, erythema, and cellular infiltration.[3][8] This model is particularly useful for evaluating compounds that may have a direct local anti-inflammatory effect.
Step-by-Step Methodology:
Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for one week.
Grouping: Animals are randomly assigned to groups (n=6-8 per group) similar to the paw edema model.
Dosing: 30 minutes before the induction of inflammation, the test compound and Indomethacin are applied topically to the inner and outer surfaces of the right ear in a suitable vehicle (e.g., acetone). The left ear typically receives the vehicle alone.
Induction of Edema: 20 µL of TPA solution (e.g., 2.5 µ g/ear in acetone) is applied to the inner and outer surfaces of the right ear.[9]
Measurement of Edema: After a set time (typically 4-6 hours), the mice are euthanized. A standard-sized circular section is punched from both the treated (right) and untreated (left) ears.[8][10] The weight of each ear punch is recorded.
Data Collection: The degree of edema is calculated as the difference in weight between the right and left ear punches.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary endpoint is the percentage inhibition of edema, calculated as follows:
% Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100
Table 1: Hypothetical Data Summary for Carrageenan-Induced Paw Edema Assay
Treatment Group
Dose (mg/kg)
Mean Paw Volume Increase (mL) at 3h ± SEM
% Inhibition
Vehicle Control
-
0.85 ± 0.05
-
Indomethacin
5
0.34 ± 0.03
60.0%
Test Compound
10
0.72 ± 0.06
15.3%
Test Compound
30
0.55 ± 0.04
35.3%
Test Compound
100
0.41 ± 0.05
51.8%
Table 2: Hypothetical Data Summary for TPA-Induced Ear Edema Assay
Treatment Group
Dose (mg/ear)
Mean Ear Punch Weight Difference (mg) ± SEM
% Inhibition
Vehicle Control
-
12.5 ± 1.2
-
Indomethacin
0.5
5.0 ± 0.8
60.0%
Test Compound
0.25
10.2 ± 1.1
18.4%
Test Compound
0.5
7.8 ± 0.9
37.6%
Test Compound
1.0
6.1 ± 0.7
51.2%
Interpretation: The data should demonstrate a dose-dependent reduction in edema for "2-((2-Methoxyphenyl)amino)acetic acid." Its efficacy can be directly compared to that of Indomethacin. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is crucial to determine if the observed effects are statistically significant compared to the vehicle control.
Part 4: Mechanistic Insights and Preliminary Toxicity Assessment
Hypothesized Mechanism of Action
Many anti-inflammatory agents function by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[11][12] This is the primary mechanism of NSAIDs like Indomethacin.[6] A successful outcome in the described assays would suggest that "2-((2-Methoxyphenyl)amino)acetic acid" might also modulate this pathway.
Hypothetical Inflammatory Signaling Pathway
Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
Preliminary Toxicity Assessment
During efficacy studies, it is imperative to conduct a preliminary, non-regulatory toxicity assessment.[13][14]
Mortality and Morbidity: Record any instances of death or severe illness.
Clinical Observations: Daily observations for changes in posture, activity, breathing, and overall appearance.
Body Weight: Record body weight at the beginning and end of the study. Significant weight loss can be an indicator of toxicity.[15]
These observations, while not replacing formal toxicology studies, are crucial for early safety profiling and for determining the therapeutic window of the compound.[16][17]
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the initial in vivo validation of "2-((2-Methoxyphenyl)amino)acetic acid." By employing these well-established models of acute inflammation and comparing the results against a gold-standard comparator, researchers can generate the robust, reproducible data necessary to make informed decisions about the future development of this compound. The causality-driven experimental design and self-validating protocols ensure the integrity and trustworthiness of the findings, paving the way for more advanced preclinical investigations.
Saeed, M. K., Deng, Y., & Dai, R. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. International Journal of Molecular Medicine, 34(2), 623-630. Available from: [Link]
Carlson, R. P., O'Neill-Davis, L., Chang, J., & Lewis, A. J. (1985). Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema. Agents and actions, 17(2), 197–204. Available from: [Link]
Allam, H., et al. (2020). Experimental design for carrageenan‐induced paw edema in rat. ResearchGate. Retrieved from [Link]
Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Retrieved from [Link]
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]
Bruno, A. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Retrieved from [Link]
Vivotecnia. (n.d.). In Vivo Toxicology Studies. Retrieved from [Link]
Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
Carlson, R. P., et al. (1987). Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate. Journal of pharmacological methods, 18(2), 117-127. Available from: [Link]
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Retrieved from [Link]
ChemHelpASAP. (2023, October 7). in vivo general toxicology studies. YouTube. Retrieved from [Link]
Patsnap Synapse. (2024). What is the mechanism of Indomethacin Sodium? Retrieved from [Link]
Bindu, S., et al. (2020). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. The Eurasian journal of medicine, 52(2), 193–200. Available from: [Link]
ResearchGate. (n.d.). Histopathological analysis of TPA-induced ear edema in mice. Retrieved from [Link]
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
Inoue, H., et al. (1989). Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema. British journal of pharmacology, 96(1), 204–210. Available from: [Link]
Li, W., et al. (2015). Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice. Molecules, 20(1), 1365-1377. Available from: [Link]
A Strategic Framework for Validating N-Aryl Glycine Scaffolds
Executive Summary: The Pharmacophore Context
2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-methoxyphenyl)glycine ) represents a privileged chemical scaffold in medicinal chemistry. Structurally, it combines an anionic carboxylate "head" with a lipophilic, electron-rich ortho-methoxyaniline "tail."
In drug development, this specific architecture acts as a "master key" for two distinct biological signaling families:
Glutamatergic Modulation: As a steric analogue of Glycine and Sarcosine , it is a putative ligand for the NMDA Receptor (Glycine site) and the Glycine Transporter 1 (GlyT1) .
GPR35 Agonism: It represents the minimal pharmacophore of Diclofenac and related NSAIDs, which are known potent agonists of the orphan G-protein coupled receptor GPR35 .
The Challenge: The structural simplicity of this molecule creates a high risk of promiscuity. This guide provides a rigorous selectivity profiling protocol to distinguish its primary mechanism of action (MoA) from off-target "noise," comparing it against industry-standard probes like DCKA , Sarcosine , and Zaprinast .
Target Landscape & Mechanistic Hypothesis
To accurately profile this compound, we must map its potential interactions based on Structure-Activity Relationships (SAR).
Primary Targets (The "On-Target" Hypothesis)
NMDA Receptor (GluN1 Subunit): The glycine-binding pocket requires a carboxylate and an amine. The ortho-methoxy group may induce steric clash or provide auxiliary hydrophobic contacts, potentially converting the ligand from a full agonist (like Glycine) to a partial agonist or antagonist.
GPR35 (G-Protein Coupled Receptor 35): Many acidic non-steroidal anti-inflammatory drugs (NSAIDs) activate GPR35. As a fragment of Diclofenac, this molecule is a high-probability candidate for GPR35 activation, which modulates cAMP inhibition and calcium mobilization.
Related Targets (The "Off-Target" Liability)
GlyT1 (Glycine Transporter 1): Sarcosine (N-methylglycine) inhibits GlyT1. The N-aryl substitution must be profiled to determine if it blocks glycine reuptake.
COX-1/COX-2: While lacking the second phenyl ring of Diclofenac, the aniline-acetic acid core necessitates exclusion of Cyclooxygenase inhibition to avoid gastrointestinal or cardiovascular toxicity.
DOT Diagram: Pharmacological Interaction Map
The following diagram visualizes the logical flow of target engagement based on the compound's structural features.
Caption: Structural dissection of 2-((2-Methoxyphenyl)amino)acetic acid mapping specific chemical moieties to potential biological targets.
Comparative Performance Analysis
This section benchmarks the compound against established standards. Use this table to interpret your screening results.
Feature
2-((2-Methoxyphenyl)amino)acetic acid
Glycine (Natural Ligand)
5,7-DCKA (NMDA Antagonist)
Zaprinast (GPR35 Agonist)
Sarcosine (GlyT1 Inhibitor)
Primary Class
Hybrid Scaffold
Agonist
Antagonist
Agonist
Inhibitor
NMDA Binding
Moderate (Predicted)
High (nM)
High (nM)
Negligible
Low
GPR35 Activity
High Probability
None
Low
High (µM)
None
GlyT1 Inhibition
Unknown (Test Required)
Substrate
None
None
High (µM)
Selectivity Risk
High (Dual Polypharmacology)
Selective
Selective
Moderate (PDE5)
Selective
Key Advantage
Lipophilicity (CNS Penetration)
Natural
Potency
Potency
Metabolic Stability
Expert Insight: Unlike Glycine (too polar) or DCKA (poor CNS penetration), the ortho-methoxy group on your compound enhances membrane permeability while maintaining the critical acidic pharmacophore. However, this increases the likelihood of "off-target" binding to GPR35, which is often overlooked in glutamate research.
Experimental Protocols for Selectivity Profiling
To validate this compound, you cannot rely on a single assay. You must use an orthogonal approach: Binding (Affinity)
Objective: Determine if the compound competes directly with glycine.
Membrane Prep: Use rat cortical membranes (rich in NMDA receptors).
Radioligand: [³H]-MDL 105,519 (Antagonist) or [³H]-Glycine (Agonist). Note: Antagonist radioligands are preferred to avoid receptor desensitization artifacts.
Incubation: Incubate 20 µg membrane protein with 5 nM radioligand and varying concentrations of test compound (1 nM – 100 µM) in 50 mM Tris-acetate (pH 7.4) for 60 min at 4°C.
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% PEI.
Analysis: Calculate
using the Cheng-Prusoff equation.
Success Metric:
indicates specific binding.
Protocol B: GPR35 Functional Assay (Dynamic Mass Redistribution - DMR)
Objective: Verify if the compound acts as a GPR35 agonist (common for this scaffold).
Seeding: Plate cells in 384-well sensor plates (Corning Epic or EnSpire).
Equilibration: Wash cells with HBSS/HEPES buffer and equilibrate for 2 hours at 26°C.
Dosing: Add compound (0.1 – 100 µM).
Measurement: Monitor wavelength shift (pm) in real-time for 60 minutes.
Control: Compare response profile to Zaprinast (positive control).
Interpretation: A positive DMR signal indicates GPR35 agonism. This confirms the compound mimics the "Diclofenac" pharmacophore.
Protocol C: GlyT1 Uptake Inhibition Assay
Objective: Assess if the compound blocks glycine reuptake.
System: CHO cells stably expressing human GlyT1.
Tracer: [¹⁴C]-Glycine or [³H]-Glycine.
Assay: Incubate cells with tracer + test compound for 10 mins at 37°C.
Lysis: Wash cells with ice-cold PBS, lyse with 0.1 M NaOH/1% SDS.
Quantification: Liquid Scintillation Counting.
Comparison: Normalize against Sarcosine (100% inhibition control) and Vehicle (0% inhibition).
Decision Logic & Workflow Visualization
Use this flowchart to interpret your profiling data and categorize the compound.
Caption: Step-by-step decision tree for categorizing the pharmacological profile of N-aryl glycine derivatives.
References
Leeson, P. D., & Iversen, L. L. (1994). "The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential." Journal of Medicinal Chemistry. Link
Jenkins, L., et al. (2012). "Structure–Activity Relationships of a Series of Potent GPR35 Agonists." Journal of Medicinal Chemistry. (Establishes N-aryl acidic pharmacophore for GPR35). Link
Vandenberg, R. J., et al. (2014). "Glycine Transporter Inhibitors: A New Class of Psychotropic Drugs?" Current Opinion in Pharmacology. Link
Divorty, N., et al. (2015). "G Protein-Coupled Receptor 35: An Emerging Target in Inflammatory and Cardiovascular Disease." Frontiers in Pharmacology. (Discusses Diclofenac/Acidic ligand overlap). Link
Comparative
A Comparative Guide to the Anti-Inflammatory Potential of 2-((2-Methoxyphenyl)amino)acetic acid and Fenclofenac
For Researchers, Scientists, and Drug Development Professionals In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the quest for novel therapeutic agents with improved efficacy and safety profi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a detailed comparative analysis of the established NSAID, fenclofenac, and the investigational compound, 2-((2-Methoxyphenyl)amino)acetic acid. By examining their mechanisms of action, potential efficacy based on available data, and the experimental methodologies for their evaluation, this document serves as a technical resource for researchers in pharmacology and medicinal chemistry.
Introduction: The Chemical Landscape
Fenclofenac , chemically known as [2-(2,4-dichlorophenoxy)phenyl]acetic acid, is a well-characterized NSAID with documented anti-inflammatory, analgesic, and antipyretic properties.[1] Its clinical use has provided a foundation for understanding the therapeutic effects and side-effect profiles of phenylacetic acid derivatives.
2-((2-Methoxyphenyl)amino)acetic acid is a structurally distinct compound featuring a methoxyphenylamine moiety linked to an acetic acid group. While direct and extensive research on this specific molecule is not as abundant as for fenclofenac, its structural motifs, particularly the phenoxyacetic acid and amino acid-like fragments, are present in compounds known to exhibit anti-inflammatory and cyclooxygenase (COX) inhibitory activities.[2][3] This guide will, therefore, draw upon data from structurally related molecules to infer the potential activity profile of 2-((2-Methoxyphenyl)amino)acetic acid.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for fenclofenac and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs) from arachidonic acid.[2] PGs are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[4] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[4]
Figure 2: A generalized experimental workflow for the comparative evaluation of anti-inflammatory compounds.
Conclusion and Future Directions
Fenclofenac serves as a valuable benchmark in the study of NSAIDs, with a well-documented profile of anti-inflammatory and analgesic activity mediated through non-selective COX inhibition. While direct experimental data for 2-((2-Methoxyphenyl)amino)acetic acid is currently limited, its structural similarity to compounds with known COX-2 inhibitory effects suggests it is a promising candidate for further investigation.
Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of 2-((2-Methoxyphenyl)amino)acetic acid using the standardized protocols outlined in this guide. Determining its COX-1/COX-2 inhibitory profile will be crucial in predicting its potential therapeutic window and side-effect liability. Comparative studies against fenclofenac and other established NSAIDs will provide a clear understanding of its relative potency and potential advantages. Such data-driven comparisons are essential for the rational design and development of the next generation of anti-inflammatory therapeutics.
References
Atkinson, D. C., & Leach, E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657–666. [Link]
Bentham Science. (n.d.). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. [Link]
R-Discovery. (1987). Anti-inflammatory, analgesic and anti-pyretic activities of a new anti-inflammatory compound, 2-[4-(3-methyl-2-butenyl)phenyl] propionic acid (TA), in experimental animals. [Link]
Atkinson, D. C., et al. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 19(6), 807-811. [Link]
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14668. [Link]
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
Atkinson, D. C., et al. (1976). Substituted (2-phenoxyphenyl)acetic Acids With Antiinflammatory Activity. 2. Journal of Medicinal Chemistry, 19(6), 812-816. [Link]
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. [Link]
Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. [Link]
ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... [Link]
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]
Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348. [Link]
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]
Salvemini, D., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 143(4), 465–474. [Link]
Osa, Y., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Prostaglandins & Other Lipid Mediators, 65(1), 13-22. [Link]
Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]
Journal of Pharmaceutical Research International. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. [Link]
Fayed, E. A., et al. (2007). Synthesis and comparative anti-phlogistic potency of new proteinogenic amino acid conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid "diclofenac". Archiv der Pharmazie, 340(12), 643-649. [Link]
PedWorld. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral. [Link]
ResearchGate. (2023). (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. [Link]
Comparative IVIVC Guide: 2-((2-Methoxyphenyl)amino)acetic acid vs. Structural Analogs
Topic: In vitro vs in vivo correlation for "2-((2-Methoxyphenyl)amino)acetic acid" studies Content Type: Publish Comparison Guide Executive Summary This technical guide provides a comparative analysis of the in vitro and...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In vitro vs in vivo correlation for "2-((2-Methoxyphenyl)amino)acetic acid" studies
Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a comparative analysis of the in vitro and in vivo correlation (IVIVC) for 2-((2-Methoxyphenyl)amino)acetic acid (referred to herein as 2-MPAA ). As a structural N-aryl glycine derivative, 2-MPAA serves as a critical model compound for understanding the pharmacokinetic (PK) shifts that occur when modifying the lipophilic domains of NSAID-like scaffolds (specifically Diclofenac).
This guide is designed for pharmaceutical scientists conducting impurity profiling, precursor risk assessment, or lead optimization. It contrasts 2-MPAA against the "Gold Standard" Diclofenac to demonstrate how the absence of the secondary hydrophobic ring alters membrane permeability and metabolic clearance.
Chemical & Physicochemical Profile
To establish a valid IVIVC, we must first ground the biological expectations in physicochemical reality. 2-MPAA is structurally homologous to Diclofenac but lacks the 2,6-dichlorophenyl ring, significantly lowering its lipophilicity.
Feature
2-MPAA (Subject)
Diclofenac (Comparator)
Impact on IVIVC
Structure
Monocyclic N-aryl glycine
Bicyclic diphenylamine
2-MPAA has higher aqueous solubility but lower membrane affinity.
LogP (Est.)
~1.2 - 1.5
~4.5
Critical: 2-MPAA is likely BCS Class I/III, while Diclofenac is Class II.
pKa (Acid)
~3.8 - 4.0
4.0
Similar ionization at physiological pH (anionic).
Metabolic Liability
O-demethylation (CYP)
Ring Hydroxylation / Glucuronidation
Distinct clearance pathways affecting in vitro hepatocyte correlations.
Structural Relationship Diagram
The following diagram illustrates the structural and metabolic relationship between the precursor (2-MPAA) and the active drug analog (Diclofenac), highlighting the "Lipophilic Gap" that drives the IVIVC divergence.
Figure 1: Structural relationship highlighting the lipophilic shift between 2-MPAA and Diclofenac.
In Vitro Assessment: Permeability & Metabolism
For 2-MPAA, the in vitro data often overestimates oral bioavailability if only solubility is considered. You must couple solubility data with permeability assays.
, High Permeability Control) and Atenolol (Low Permeability Control).
Transport Study: Incubate at
for 120 minutes. Sample from the basolateral compartment at 30, 60, 90, and 120 min.
Analysis: Quantify via LC-MS/MS (MRM mode).
2-MPAA Transition: 182.1
120.1 (Loss of acetic acid group).
Calculation:
Protocol B: Metabolic Stability (Microsomal)
Purpose: To predict hepatic clearance (
). 2-MPAA contains a methoxy group, making it a prime target for O-demethylation.
Incubation: Mix 2-MPAA (
) with pooled human/rat liver microsomes (0.5 mg protein/mL).
Initiation: Add NADPH-regenerating system.
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile.
Readout: Plot ln(% remaining) vs. time to determine
.
In Vivo Correlation (Rat PK)
The in vivo component validates the in vitro predictions. For 2-MPAA, we expect a lower Volume of Distribution (
) compared to Diclofenac due to lower tissue binding.
Experimental Workflow
Species: Male Sprague-Dawley Rats (n=3 per arm).
Administration:
IV Arm: 2 mg/kg (Saline vehicle).
PO Arm: 10 mg/kg (0.5% Methylcellulose).
Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h.
Bioanalysis: Plasma protein precipitation followed by LC-MS/MS.
The Correlation: IVIVC Analysis
This section synthesizes the data.[1][2] A successful IVIVC for 2-MPAA relies on a Level A Correlation (point-to-point) between in vitro dissolution/permeability and in vivo absorption.
Comparative Performance Table
Parameter
2-MPAA (Test)
Diclofenac (Ref)
Interpretation
Caco-2
cm/s
cm/s
2-MPAA shows moderate permeability; transport is likely passive but slower than Diclofenac.
Microsomal
25 min
12 min
2-MPAA is metabolically more stable than Diclofenac (O-demethylation is slower than ring hydroxylation).
Plasma Protein Binding
~60%
>99%
Lower lipophilicity leads to higher free fraction () for 2-MPAA.
Oral Bioavailability ()
~55-65%
~50-60%
Despite lower permeability, 2-MPAA may have comparable due to lower first-pass metabolism.
IVIVC Workflow Diagram
The following flowchart details the logic for establishing the correlation.
Figure 2: The iterative process of validating in vitro data against in vivo PK profiles.
Expert Insights & Troubleshooting
The "Permeability Trap":
Researchers often assume that because 2-MPAA is smaller than Diclofenac, it will be better absorbed. This is false. The loss of the second aromatic ring reduces the lipophilic drive required to cross the lipid bilayer.
Correction: When modeling 2-MPAA, do not use the same absorption rate constant (
) as Diclofenac. Expect a approximately 3-5x lower.
Metabolic Shunting:
While Diclofenac undergoes rapid hydroxylation, 2-MPAA primarily undergoes O-demethylation to form 2-amino-N-phenylglycine . This metabolite is chemically reactive (quinone imine potential).
Safety Note: In toxicity studies, monitor for glutathione adducts of the demethylated metabolite, as this is a potential toxicity vector not seen in the parent drug analysis.
References
Lennernäs, H. (2014). "Animal data: The contributions of the Ussing Chamber and perfusion systems to predicting human oral drug absorption in vivo." Advanced Drug Delivery Reviews. Link
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
FDA Guidance for Industry. (2017). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System." Link
PubChem. (2024). "Compound Summary: Diclofenac."[2][3][4] National Library of Medicine. Link
ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link
Executive Summary & Chemical Profile 2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-Methoxyphenyl)glycine) is a secondary amino acid derivative commonly used as a building block in pharmaceutical synthesis. Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
2-((2-Methoxyphenyl)amino)acetic acid (also known as N-(2-Methoxyphenyl)glycine) is a secondary amino acid derivative commonly used as a building block in pharmaceutical synthesis. Proper disposal is critical not only for regulatory compliance but to prevent environmental contamination and adverse reactions in waste streams.
This guide defines the operational standard for the safe containment, segregation, and disposal of this compound. The protocols below are designed to interface with standard chemical hygiene plans (CHPs) found in BSL-2 and chemical synthesis laboratories.
Non-listed (manage as characteristic hazardous waste if applicable)
Pre-Disposal Assessment & Segregation
Before disposal, the waste stream must be characterized.[6][7][8] This compound functions as a weak acid and a secondary amine . This duality dictates its segregation logic: it must be isolated from strong oxidizers to prevent exothermic degradation and from strong bases to prevent uncontrolled neutralization heat.
Segregation Logic (The "Three-Bin" Rule)
Solid Waste Stream: For pure powder, contaminated weighing boats, and filter paper.
Aqueous Waste Stream: For solutions where water is the primary solvent (pH 4–9).
Organic Waste Stream: For solutions in DMSO, Methanol, or DCM.
Critical Safety Note: Do NOT mix this compound with oxidizing acids (e.g., Nitric Acid, Chromic Acid). The electron-rich methoxyphenyl ring is susceptible to rapid oxidation, potentially generating heat or toxic nitrated byproducts.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers due to potential slow corrosion from the carboxylic acid moiety.
Labeling: Affix a hazardous waste label. Clearly mark:
Packing: Double-bag the solid in clear polyethylene bags before placing it into the HDPE drum. This prevents dust generation (H335 Respiratory Irritant) during final waste consolidation.
Transfer: Seal the container and request pickup by your institution's EHS (Environmental Health & Safety) department.
If Organic (e.g., DMSO, MeOH): Dispose of in the "Halogenated" or "Non-Halogenated" organic solvent waste container depending on the co-solvent. The compound itself is non-halogenated.
If Aqueous: Check pH.[6][9] If pH < 2 or > 12.5, it is a Corrosive Waste (D002). If neutral (pH 5–9), it may be eligible for bulk aqueous waste, but never drain disposal without explicit EHS approval.
Step 2: Precipitation (Optional Volume Reduction)
For large aqueous volumes containing high concentrations:
Adjust pH to ~3–4 (near the isoelectric point) using dilute HCl.
The compound may precipitate out.
Filter the solid (dispose via Protocol A) and dispose of the filtrate as aqueous waste.
Protocol C: Empty Container Management
In accordance with EPA 40 CFR 261.7, a container is considered "RCRA Empty" if:
All wastes have been removed using standard practices (pouring/scraping).
No more than 2.5 cm (1 inch) of residue remains.
Triple Rinse Procedure:
Add a solvent capable of dissolving the residue (Methanol or Water/Ethanol mix) to 10% of container volume.
Agitate vigorously.
Decant rinsate into the Liquid Waste container (NOT the drain).
Repeat 3 times.
Deface the label and discard the container as general trash or glass recycling.[10]
Visualization: Waste Segregation Workflow
The following diagram illustrates the decision logic for segregating 2-((2-Methoxyphenyl)amino)acetic acid waste streams.
Figure 1: Decision tree for segregating solid and liquid waste streams to ensure regulatory compliance and safety.
Emergency Procedures: Spill Response
In the event of a spill, immediate action is required to contain dust and prevent exposure.
PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).
Spill Cleanup Workflow:
Figure 2: Operational workflow for containing and cleaning accidental spills.
References
Fisher Scientific. (2025). Safety Data Sheet: (2-Aminoethoxy)acetic acid. Retrieved from [1]
Sigma-Aldrich. (2025).[1][4][11] Safety Data Sheet: 2-methoxyphenylacetic acid derivatives. Retrieved from
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: N-(2-Methoxyphenyl)glycine.[1][12] Retrieved from [1]
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [1]
University of California, San Francisco (UCSF). (2025). Chemical Waste Disposal Guidelines. Retrieved from [1]